3-Cyano-4-fluorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZADPGGPBAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381186 | |
| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-23-1 | |
| Record name | 3-Cyano-4-fluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyano-4-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of 3-Cyano-4-fluorobenzenesulfonyl chloride. It is designed to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Core Physical Properties
This compound is a white to tan powder at room temperature.[1] It is a versatile chemical intermediate, particularly noted for its role in the synthesis of various pharmaceutical compounds.[1] The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [1] |
| Melting Point | 67-70 °C | [1][2] |
| Boiling Point | 332.8 °C at 760 mmHg | [3] |
| Density | 1.61 g/cm³ | |
| Appearance | White to tan powder | [1] |
| CAS Number | 351003-23-1 | [1] |
Solubility: This compound is soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone.[4] However, it has limited solubility in water and is known to react violently with it, likely hydrolyzing to the corresponding sulfonic acid.[1]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
The boiling point is determined by distillation at atmospheric pressure.
Procedure:
-
A small quantity (e.g., 5-10 mL) of the compound is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Density Determination (Displacement Method)
The density of this solid compound can be determined by the liquid displacement method.
Procedure:
-
A known mass of this compound is accurately weighed.
-
A graduated cylinder is filled with a known volume of a liquid in which the compound is insoluble and does not react (e.g., a saturated hydrocarbon).
-
The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
-
The volume of the solid is the difference between the initial and final volume readings.
-
The density is calculated by dividing the mass of the solid by its volume.
Synthetic Applications and Signaling Pathways
This compound is a key building block in organic synthesis, particularly in the creation of sulfonamide-containing pharmaceuticals.[1][5] One of the most notable applications is in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[6][7]
Synthesis of Celecoxib
The synthesis of Celecoxib from this compound involves the formation of a sulfonamide linkage through reaction with an appropriate amine. This reaction is a cornerstone of its utility in drug development.
Caption: Synthesis of Celecoxib from key intermediates.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Celecoxib, synthesized using this compound, exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This enzyme is crucial in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Logical Relationship: The Hinsberg Reaction
The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic reaction in organic chemistry known as the Hinsberg reaction.[8] This reaction is fundamental to the utility of this compound in creating compounds like Celecoxib. The general principle of this reaction provides a logical framework for understanding its reactivity.
Caption: General principle of the Hinsberg reaction.
References
- 1. Buy this compound | 351003-23-1 [smolecule.com]
- 2. 3-氰基-4-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 351003-23-1: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride (CAS: 351003-23-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile trifunctional reagent increasingly utilized as a key building block in the synthesis of complex organic molecules. Its unique combination of a sulfonyl chloride, a nitrile, and a fluoro group on a benzene ring offers a rich platform for diverse chemical transformations. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its significant applications in medicinal chemistry, particularly in the development of kinase inhibitors targeting critical signaling pathways. Detailed experimental workflows and spectroscopic data are presented to support its practical application in research and drug discovery.
Chemical and Physical Properties
This compound is a white to tan powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of the electron-withdrawing cyano and sulfonyl chloride groups, along with the fluorine atom, significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 351003-23-1 | [2] |
| Molecular Formula | C₇H₃ClFNO₂S | [3] |
| Molecular Weight | 219.62 g/mol | [3] |
| Appearance | White to tan powder | [1] |
| Melting Point | 67-70 °C | [2] |
| IUPAC Name | 3-cyano-4-fluorobenzene-1-sulfonyl chloride | [3] |
| InChI | 1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | [3] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹J-CF). The carbon of the cyano group (C≡N) will appear in the typical region for nitriles (around 115-120 ppm), and the carbons of the aromatic ring will be in the range of 110-150 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for its functional groups:
-
-SO₂Cl: Strong asymmetric and symmetric stretching vibrations around 1375 cm⁻¹ and 1185 cm⁻¹, respectively.
-
-C≡N: A sharp, medium-intensity stretching band around 2230 cm⁻¹.
-
C-F: A strong stretching vibration in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C: Stretching bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of the -SO₂Cl group or the chlorine atom.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Precautionary Measures:
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Handling: Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Handle in a fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture, as it can react with water.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Synthesis of Sulfonamides
The sulfonyl chloride group is highly reactive towards nucleophiles, especially amines, leading to the formation of sulfonamides. This reaction is a cornerstone of medicinal chemistry for introducing the sulfonamide moiety, which is present in numerous drugs.
Experimental Workflow: General Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides from an amine and this compound.
Synthesis of Diaryl Sulfones
The sulfonyl chloride can also be used in the synthesis of diaryl sulfones, which are important structural motifs in medicinal chemistry and materials science.[1]
Intermediate in Kinase Inhibitor Synthesis
Substituted benzenesulfonyl chlorides are key intermediates in the synthesis of various kinase inhibitors. The cyano and fluoro substituents on this particular reagent provide handles for further chemical modification and can influence the binding affinity and selectivity of the final drug molecule. While direct public evidence is limited, compounds with similar structures are used in the synthesis of inhibitors for pathways like the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway and Bruton's tyrosine kinase (BTK) pathway.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
References
An In-Depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3-Cyano-4-fluorobenzenesulfonyl chloride. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 3-cyano-4-fluorophenylsulfonyl moiety. This document includes a summary of its key physicochemical properties, a detailed experimental protocol for its synthesis via a Sandmeyer-type reaction, and a discussion of its characteristic reactions. The information presented is intended to support researchers and professionals in the effective application of this compound in drug discovery and development.
Molecular Structure and Properties
This compound is an aromatic sulfonyl chloride characterized by the presence of a cyano (-C≡N) and a fluorine (-F) substituent on the benzene ring. These functional groups significantly influence the molecule's reactivity, making the sulfonyl chloride group a potent electrophile for reactions with a wide range of nucleophiles.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [1] |
| CAS Number | 351003-23-1 | [1] |
| Appearance | White to tan powder or low-melting solid | [1][3] |
| Melting Point | 67-70 °C | [1][4] |
| Boiling Point | 332.8 ± 27.0 °C (Predicted) | [4] |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [4] |
| InChI | InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H | [2] |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride, cyano, and fluoro groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group and the carbon of the cyano group will be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. A sharp peak corresponding to the nitrile (C≡N) stretching vibration is also expected around 2230 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.[5]
Synthesis of this compound
The most common and effective method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction, which involves the diazotization of an aniline precursor followed by sulfonylchlorination. The logical precursor for this compound is 5-amino-2-fluorobenzonitrile.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the formation of a diazonium salt from the corresponding aniline, followed by the introduction of the sulfonyl chloride group.
Experimental Protocol: Synthesis via Diazotization-Sulfonation
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.
Materials:
-
5-Amino-2-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
Diazotization:
-
In a beaker suitable for efficient stirring, dissolve 5-amino-2-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and glacial acetic acid.
-
Cool the mixture to between -10°C and -5°C in an ice-salt or dry ice-acetone bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed -5°C.
-
After the addition is complete, stir the mixture for an additional 45 minutes while maintaining the low temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of the Sulfonylchlorination Reagent:
-
In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid with stirring.
-
Add a catalytic amount of cuprous chloride (or copper(II) chloride, which will be reduced in situ by SO₂). Continue bubbling SO₂ until the solution becomes blue-green.
-
Cool this mixture in an ice bath.
-
-
Sulfonylchlorination:
-
Slowly add the cold diazonium salt suspension to the stirred sulfur dioxide solution. Foaming will occur, which can be controlled by the rate of addition and the use of a few drops of ether. Maintain the reaction temperature below 30°C.
-
-
Work-up and Purification:
-
Once the addition is complete, pour the reaction mixture into a large volume of ice water and stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.[4]
-
Reactivity and Applications
This compound is a highly reactive electrophile, with the sulfonyl chloride moiety being the primary site for nucleophilic attack.[2] This reactivity makes it an important building block in various synthetic applications.
Key Reactions
The primary reactions of this compound involve nucleophilic substitution at the sulfur atom.
-
Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[1][6]
-
Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base affords sulfonate esters. These esters can serve as good leaving groups in subsequent nucleophilic substitution reactions.[7][8]
-
Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form diaryl sulfones.
-
Reduction: Reduction of the sulfonyl chloride group can lead to the corresponding sulfinic acid or thiol.
Applications in Drug Discovery and Materials Science
The unique combination of functional groups in this compound makes it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a key intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The sulfonamide linkage is a common pharmacophore in many drugs.[1]
-
Agrochemicals: The compound is utilized in the development of novel herbicides and pesticides.[1]
-
Materials Science: It is used in the synthesis of functional polymers and materials with specific electronic or physical properties.[1]
Safety and Handling
This compound is classified as a corrosive solid. It causes severe skin burns and eye damage. It is also harmful if swallowed and may react violently with water.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[2]
Conclusion
This compound is a synthetically versatile and valuable reagent for the introduction of the 3-cyano-4-fluorophenylsulfonyl group. Its predictable reactivity and the importance of the resulting sulfonamide and sulfonate ester functionalities underscore its utility in drug discovery, agrochemical research, and materials science. This guide provides essential information to facilitate its safe and effective use in a research and development setting.
References
- 1. Buy this compound | 351003-23-1 [smolecule.com]
- 2. This compound | 351003-23-1 [chemicalbook.com]
- 3. CAS 351003-23-1: this compound [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Reactivity of 3-Cyano-4-fluorobenzenesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3-cyano-4-fluorobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. The document details the compound's electrophilic nature, which is enhanced by the presence of electron-withdrawing cyano and fluoro groups on the aromatic ring. It explores its reactions with various nucleophiles, including primary and secondary amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioethers, respectively. This guide furnishes detailed experimental protocols, presents quantitative data from analogous reactions in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction pathways and experimental workflows, serving as a vital resource for chemists engaged in synthetic and medicinal chemistry.
Introduction
This compound is a highly reactive aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S.[1] Its significance in organic synthesis stems from the presence of two key reactive sites: the sulfonyl chloride group (-SO₂Cl) and the activated aromatic ring. The potent electron-withdrawing effects of the cyano (-CN) and fluoro (-F) substituents make the sulfur atom of the sulfonyl chloride group highly electrophilic and also activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ). This dual reactivity makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly sulfonamide-based therapeutic agents.[2] Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2] This guide will delve into the core principles governing the reactivity of this compound with common nucleophiles and provide practical experimental guidance.
General Principles of Reactivity
The reactivity of this compound is primarily dictated by the electrophilicity of the sulfonyl group and the electronic properties of the aromatic ring.
Nucleophilic Attack at the Sulfonyl Group
The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. This makes it a prime target for nucleophilic attack. The general mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group.
The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making this compound more reactive than unsubstituted benzenesulfonyl chloride.[3][4][5]
Nucleophilic Aromatic Substitution (SNAᵣ)
The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution. The cyano group, being a strong electron-withdrawing group, activates the ring for such reactions. Nucleophilic attack can occur at the carbon atom bearing the fluorine, leading to its displacement. This reactivity pathway allows for the introduction of a second nucleophile onto the aromatic ring, further increasing the molecular diversity achievable from this starting material.
Reactions with Nucleophiles
Reaction with Amines (Formation of Sulfonamides)
The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction, often referred to as the Hinsberg test in a qualitative context, is highly efficient.[6][7]
-
Primary Amines: React with the sulfonyl chloride to form N-alkyl/aryl-3-cyano-4-fluorobenzenesulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali.
-
Secondary Amines: React to form N,N-dialkyl/diaryl-3-cyano-4-fluorobenzenesulfonamides. These sulfonamides lack an acidic proton on the nitrogen and are therefore insoluble in aqueous alkali.
-
Tertiary Amines: Do not typically form stable sulfonamides but can act as catalysts, promoting the hydrolysis of the sulfonyl chloride.
The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.[2]
Table 1: Representative Yields for the Reaction of Substituted Arylsulfonyl Chlorides with Amines (Analogous Reactions)
| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | ~100% | [2] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | Quantitative | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 86% | [2] |
| 2-Nitrobenzenesulfonyl chloride | Ammonia | Dichloromethane | - | - | [8] |
| 4-Chlorobenzenesulfonyl chloride | Various amines | - | - | Moderate to Good | [9] |
Reaction with Alcohols (Formation of Sulfonate Esters)
Alcohols react with this compound in the presence of a base, typically pyridine, to form sulfonate esters.[10][11] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making this transformation a valuable tool for alcohol activation.[10][11]
Table 2: Representative Yields for the Formation of Sulfonate Esters from Arylsulfonyl Chlorides and Alcohols (Analogous Reactions)
| Arylsulfonyl Chloride | Alcohol | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Various alcohols | Pyridine | - | High | [12] |
| Methanesulfonyl chloride | Various alcohols | Triethylamine | - | High | [12] |
| Aryl sulfonyl chlorides | Various alcohols | Me₂N(CH₂)nNMe₂ | - | Good | [12] |
Reaction with Thiols (Formation of Thioethers)
While the direct reaction of thiols with sulfonyl chlorides is not the most common method for thioether synthesis, recent methodologies have been developed that utilize sulfonyl chlorides as a sulfur source. These methods often involve a reduction step, for example, using triphenylphosphine, to generate a species that can then react with an aryl or alkyl partner.[1][13][14][15]
Table 3: Representative Methods for the Synthesis of Thioethers from Arylsulfonyl Chlorides (Analogous Reactions)
| Arylsulfonyl Chloride | Coupling Partner | Reagents | Yield (%) | Reference |
| Various arylsulfonyl chlorides | Electron-rich (hetero)arenes | Triphenylphosphine | Good | [13] |
| Various arylsulfonyl chlorides | Aryl boronic acids | CuI, PPh₃ | Moderate to Good | [1] |
| Various arylsulfonyl chlorides | Activated alcohols/carboxylic acids | Phosphine | Good | [14] |
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with various nucleophiles. These are based on established procedures for analogous compounds.[2][12]
General Procedure for the Synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Pyridine or Triethylamine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
General Procedure for the Synthesis of 3-Cyano-4-fluorophenyl Sulfonate Esters
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfonate ester.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathways of this compound with various nucleophiles.
Caption: A typical experimental workflow for the reaction of this compound.
Conclusion
This compound is a highly versatile and reactive building block in modern organic synthesis. Its enhanced electrophilicity at the sulfonyl group, coupled with the potential for nucleophilic aromatic substitution, provides medicinal and agricultural chemists with a powerful tool for the synthesis of diverse and complex molecules. The reliable formation of sulfonamides and sulfonate esters under mild conditions underscores its utility. This guide has provided a foundational understanding of its reactivity, supported by practical experimental protocols and comparative data, to aid researchers in leveraging the full synthetic potential of this important intermediate. Further research into the kinetics and substrate scope of its reactions will undoubtedly continue to expand its applications in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction with arylsulphonyl chloride, Benzenesulphonvl chloride \left(\ma.. [askfilo.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U-M Library Search [search.lib.umich.edu]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 13. [PDF] Synthesis of di(hetero)aryl sulfides by directly using arylsulfonyl chlorides as a sulfur source. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectral Data Analysis of 3-Cyano-4-fluorobenzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized as reactive intermediates in organic synthesis. With the molecular formula C₇H₃ClFNO₂S and a molecular weight of 219.62 g/mol , its distinct combination of a sulfonyl chloride, a cyano group, and a fluorine atom makes it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1] The sulfonyl chloride moiety acts as a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, while the cyano and fluoro substituents significantly influence the molecule's reactivity, lipophilicity, and metabolic stability.
Accurate structural elucidation and purity assessment are critical for its effective use. This technical guide provides a summary of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are also presented to aid researchers in their analytical workflows.
Spectral Data Summary
The following tables summarize the predicted and typical spectral data for this compound. This data is based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
(Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.25 - 8.15 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | H-2 |
| ~ 8.10 - 8.00 | Multiplet (m) | - | H-6 |
| ~ 7.50 - 7.40 | Triplet (t) | J(H,H) ≈ 8.5 | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data
(Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 (d, J(C,F) ≈ 260 Hz) | C-4 |
| ~ 140 | C-1 |
| ~ 135 | C-6 |
| ~ 132 | C-2 |
| ~ 118 (d, J(C,F) ≈ 20 Hz) | C-5 |
| ~ 115 | -CN |
| ~ 110 (d, J(C,F) ≈ 25 Hz) | C-3 |
Table 3: Predicted ¹⁹F NMR Spectral Data
(Solvent: CDCl₃, Reference: CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -100 to -115 | Multiplet | Ar-F |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2230 | Medium-Strong | C≡N Stretch |
| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |
| ~ 1380 | Strong | S=O Asymmetric Stretch |
| ~ 1180 | Strong | S=O Symmetric Stretch |
| ~ 1250 | Strong | C-F Stretch |
| ~ 850 - 550 | Strong | S-Cl Stretch, C-Cl Stretch region |
Table 5: Predicted Mass Spectrometry Data
(Method: Electron Ionization, EI)
| m/z | Assignment |
| 219/221 | [M]⁺˙ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |
| 184 | [M - Cl]⁺ |
| 120 | [M - SO₂Cl]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Workflow Visualization
The logical flow for the comprehensive spectral analysis of this compound is outlined below. This process ensures that complementary data from different analytical techniques are acquired for robust structural confirmation.
Caption: Workflow for spectral data acquisition and analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton, carbon, and fluorine environments in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS, 0.03% v/v) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ may be used if not referencing internally.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum, referencing the residual solvent peak or TMS.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the fluorine channel.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: wide spectral width (~200 ppm), relaxation delay of 2 seconds.[2]
-
Process the data and reference the spectrum appropriately (e.g., to external CFCl₃ at 0.0 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Identify and label the characteristic peaks.[3][4]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to support its structural identity.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Procedure (Direct Insertion Probe):
-
Sample Preparation: Place a minute amount of the sample into a capillary tube.
-
Instrument Setup: Set the ion source temperature (e.g., 200-250°C) and the electron energy (typically 70 eV for EI).
-
Data Acquisition:
-
Insert the probe into the vacuum chamber of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙). Look for the characteristic isotopic pattern of chlorine (M+2 peak approximately one-third the intensity of the M peak).
-
Analyze the major fragment ions by calculating the mass losses from the molecular ion to propose fragmentation pathways.
-
References
An In-depth Technical Guide to the Safe Handling of 3-Cyano-4-fluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Cyano-4-fluorobenzenesulfonyl chloride (CAS No. 351003-23-1), a versatile building block in pharmaceutical and materials science research.[1] Due to its reactive nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory setting.
Hazard Identification and Classification
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or if inhaled.[3][4] A key hazard is its reactivity with water, which liberates toxic gas.[3][4]
GHS Hazard Statements:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₂S | [1][3] |
| Molecular Weight | 219.62 g/mol | [1] |
| Appearance | White to tan powder | [1] |
| Melting Point | 67 to 70 °C | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specifications | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with impervious gloves. | [2][5] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2] |
Handling and Storage
Handling:
-
Use only under a chemical fume hood.[3]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2][4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep away from water or moist air, as it reacts violently and liberates toxic gas.[3][7]
Storage:
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately. | [2][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required. | [2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required. | [2][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [2][4][7] |
Accidental Release and Disposal
Accidental Release:
-
Evacuate personnel to safe areas.
-
Ensure adequate ventilation.
-
Wear personal protective equipment.
-
Avoid dust formation.
-
Do not let the product enter drains.[5]
-
Cover drains.[5]
-
Collect, bind, and pump off spills.[5]
-
Take up dry and dispose of properly.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
Stability and Reactivity
-
Reactivity: Reacts violently with water, liberating toxic gas.[3][7]
-
Conditions to Avoid: Exposure to moist air or water, excess heat.[3][4]
-
Incompatible Materials: Strong oxidizing agents, bases, amines, ammonia.[3][7]
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, hydrogen chloride gas, hydrogen fluoride.[4][5]
Experimental Protocols
Detailed experimental protocols for specific reactions or toxicological studies involving this compound are not available within safety data sheets. This information is typically found in peer-reviewed scientific literature. The protocols provided here are for safe handling and emergency response.
Hazard Identification and Response Workflow
The following diagram illustrates the logical workflow for identifying and responding to hazards associated with this compound.
Caption: Hazard identification and response workflow.
References
The Pivotal Role of 3-Cyano-4-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-Cyano-4-fluorobenzenesulfonyl chloride has emerged as a versatile and highly valuable reagent, particularly in the construction of sulfonamide-based drug candidates. Its unique structural features—a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom—provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target molecules. This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its role in the development of potent and selective inhibitors for various biological targets. We will explore its synthesis, reactivity, and application in the generation of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
This compound is primarily utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals. Its reactivity is dominated by the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The presence of the cyano and fluoro substituents on the benzene ring offers distinct advantages:
-
Enhanced Biological Activity: The fluorine atom can improve metabolic stability, increase binding affinity through favorable interactions with protein targets, and modulate the pKa of adjacent functional groups.
-
Modulation of Physicochemical Properties: The cyano and fluoro groups are strongly electron-withdrawing, influencing the electronic properties of the entire molecule and impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Synthetic Versatility: The cyano group can be further transformed into other functional groups, offering avenues for structural diversification and the exploration of structure-activity relationships (SAR).
A significant area of application for this reagent is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma and atopic dermatitis.
CRTH2 Antagonists: A Case Study
The development of small-molecule antagonists of the CRTH2 receptor is a promising therapeutic strategy for inflammatory disorders. This compound has been employed in the synthesis of potent CRTH2 antagonists, as exemplified in the patent literature (e.g., US 2012/0309796 A1), which describes arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids as CRTH2 antagonists.[1]
Quantitative Data
While specific IC50 values for compounds synthesized directly from this compound are not always explicitly detailed in single publications, the patent literature provides a basis for understanding the potency of the resulting chemical class. For instance, compounds within the arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid series have demonstrated significant CRTH2 antagonist activity. The general structure-activity relationship suggests that the nature of the arylsulfonyl group is critical for high potency.
| Compound Class | Target | General Activity Range | Reference |
| Arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids | CRTH2 | Potent antagonism | [1] |
Quantitative data for a specific, publicly disclosed compound directly synthesized from this compound with a detailed protocol remains elusive in the readily available literature. The table reflects the general potency of the compound class enabled by this building block.
Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway in Inflammatory Response
The antagonism of the CRTH2 receptor by compounds synthesized using this compound interferes with a key inflammatory pathway. The following diagram illustrates the signaling cascade initiated by the binding of the natural ligand, Prostaglandin D2 (PGD2), to the CRTH2 receptor and the point of intervention by the antagonists.
General Experimental Workflow: From Hit to Lead for Sulfonamide-Based Inhibitors
The discovery and development of sulfonamide-based drug candidates, such as those derived from this compound, typically follow a structured workflow from an initial "hit" compound to a "lead" candidate with optimized properties.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl/Alkyl-3-cyano-4-fluorobenzenesulfonamides
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add the tertiary amine base (1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-substituted-3-cyano-4-fluorobenzenesulfonamide.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of sulfonamide-containing molecules, particularly in the context of CRTH2 antagonists for inflammatory diseases, highlights its importance in modern drug discovery. The presence of the cyano and fluoro groups provides medicinal chemists with fine control over the electronic and pharmacokinetic properties of the resulting drug candidates. While the direct attribution of specific, publicly available quantitative biological data to compounds synthesized from this starting material can be challenging to extract from the literature, its role in enabling the synthesis of potent compound classes is well-documented. The general synthetic protocols and an understanding of the targeted biological pathways provide a solid foundation for researchers and scientists in the field to leverage the potential of this important chemical intermediate in their drug development programs.
References
3-Cyano-4-fluorobenzenesulfonyl Chloride: A Core Intermediate in the Synthesis of Novel Pharmaceuticals
For Immediate Release
Shanghai, China – December 28, 2025 – 3-Cyano-4-fluorobenzenesulfonyl chloride has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies for inflammatory diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its application as a key intermediate in the synthesis of potent and selective drug candidates, with a focus on Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists.
Introduction
This compound is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₃ClFNO₂S.[1] Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride group, a cyano moiety, and a fluorine atom, makes it a versatile reagent for the synthesis of complex pharmaceutical molecules. The sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form stable sulfonamides, a common and important pharmacophore in numerous approved drugs. The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the physicochemical properties and biological activity of the final drug molecule.
Application in the Synthesis of CRTH2 Antagonists
A significant application of this compound is in the synthesis of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists. These antagonists are a promising class of drugs for the treatment of allergic and inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The CRTH2 receptor is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its natural ligand, prostaglandin D₂ (PGD₂), mediates the recruitment of these inflammatory cells to sites of allergic inflammation. By blocking the PGD₂-CRTH2 interaction, these antagonists can effectively inhibit the inflammatory cascade.
Patent literature discloses the use of this compound in the preparation of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid derivatives, which act as potent CRTH2 antagonists.
CRTH2 Signaling Pathway
The binding of prostaglandin D₂ (PGD₂) to the CRTH2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that plays a pivotal role in the inflammatory response characteristic of allergic diseases. This process is detailed in the diagram below.
Upon binding of PGD₂, the CRTH2 receptor activates intracellular Gαi proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca²⁺. These signaling events culminate in the chemotaxis and activation of inflammatory cells, such as Th2 lymphocytes, eosinophils, and basophils, and the release of pro-inflammatory cytokines, including IL-4, IL-5, and IL-13. CRTH2 antagonists, synthesized from intermediates like this compound, competitively block the binding of PGD₂ to its receptor, thereby inhibiting these downstream inflammatory responses.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a key sulfonamide intermediate in the development of CRTH2 antagonists, derived from this compound.
Synthesis of N-(1-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)-3-cyano-4-fluorobenzenesulfonamide
This procedure outlines the reaction of this compound with a cyclic amino alcohol intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 351003-23-1 | 219.62 | Commercial |
| 5-Amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol | N/A | 191.26 | Custom Synthesis |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Commercial |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Commercial |
| Saturated aqueous sodium bicarbonate solution | N/A | N/A | Lab Prepared |
| Brine | N/A | N/A | Lab Prepared |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Commercial |
Experimental Procedure:
-
Reaction Setup: To a solution of 5-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, triethylamine (1.2 eq) is added dropwise.
-
Addition of Sulfonyl Chloride: A solution of this compound (1.1 eq) in anhydrous DCM (5 mL/mmol) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)-3-cyano-4-fluorobenzenesulfonamide.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (HPLC) |
Note: The provided quantitative data is representative and may vary based on specific reaction conditions and scale.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of the sulfonamide intermediate.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of innovative pharmaceuticals. Its application in the development of CRTH2 antagonists highlights its importance in creating targeted therapies for inflammatory and allergic diseases. The synthetic route to key sulfonamide intermediates is robust, and the understanding of the underlying pharmacology of the target provides a strong rationale for its continued use in drug discovery and development. This guide provides a foundational understanding for researchers to leverage the potential of this key building block in their own research endeavors.
References
The Pivotal Role of 3-Cyano-4-fluorobenzenesulfonyl Chloride in the Synthesis of Novel Agrochemicals
A technical guide for researchers and scientists on the application of 3-Cyano-4-fluorobenzenesulfonyl chloride in developing next-generation agrochemicals, with a focus on the synthesis of a promising sulfonamide derivative.
Introduction
In the continuous pursuit of more effective and selective agrochemicals, the strategic design and synthesis of novel molecular scaffolds are paramount. This compound has emerged as a key building block for the creation of sophisticated compounds with potential applications in crop protection. Its unique substitution pattern, featuring a cyano group and a fluorine atom, allows for the fine-tuning of physicochemical properties, such as electronic effects and lipophilicity, which are critical for biological activity and target interaction. This guide provides an in-depth look at the role of this versatile intermediate, with a specific focus on its application in the synthesis of a novel sulfonamide with potential agrochemical applications.
Core Intermediate: this compound
This compound is a reactive intermediate that serves as a precursor for introducing the 3-cyano-4-fluorophenylsulfonyl moiety into a target molecule. This structural motif is of significant interest in agrochemical research due to the combined electron-withdrawing and lipophilic characteristics conferred by the cyano and fluoro groups, respectively. These features can enhance the binding affinity of the final compound to its biological target and improve its transport properties within the plant or insect.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClFNO₂S |
| Molecular Weight | 219.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-72 °C |
| Boiling Point | 321.8 °C at 760 mmHg |
Synthesis of a Novel Sulfonamide Agrochemical Intermediate
A significant application of this compound is in the synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide. This reaction, detailed in patent literature, showcases a straightforward and efficient method for creating a novel sulfonamide with potential for further elaboration into active agrochemical ingredients.[1] The thiazole ring is a common feature in many biologically active compounds, including fungicides and herbicides, making this sulfonamide a promising lead for new product discovery.
Experimental Protocol: Synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide
This protocol is based on the methodology described in US Patent 2012/0010182 A1.[1]
Materials:
-
This compound
-
2-Aminothiazole
-
Pyridine
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 equivalent) in dichloromethane.
-
Add pyridine (5.0 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add this compound (1.0 equivalent) portion-wise to the cooled solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Upon completion of the reaction (monitored by TLC), the resulting mixture is worked up. This typically involves washing with aqueous acid to remove pyridine, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide can be purified by recrystallization or column chromatography to obtain the final product.
Table 2: Reaction Parameters for the Synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide
| Parameter | Value | Reference |
| Reactant 1 | This compound | [1] |
| Reactant 2 | 2-Aminothiazole | [1] |
| Solvent | Dichloromethane | [1] |
| Base | Pyridine | [1] |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 18 hours | [1] |
Logical Workflow for Synthesis
The synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide from this compound follows a logical and well-established chemical transformation. The workflow diagram below illustrates the key steps in this process.
Caption: Synthetic workflow for N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide.
Potential Agrochemical Applications and Future Directions
While the direct agrochemical utility of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide is still under exploration, its structural motifs are indicative of potential herbicidal or fungicidal activity. The sulfonamide linkage is a key feature of many commercial herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme. Furthermore, the thiazole ring is present in a number of successful fungicides.
The synthesis of this novel sulfonamide opens up avenues for further chemical modification to optimize biological activity. Researchers can explore:
-
Substitution on the thiazole ring: Introducing various functional groups to the thiazole moiety can modulate the compound's spectrum of activity and selectivity.
-
Modification of the sulfonamide linker: Altering the linker between the phenyl and thiazole rings could influence the molecule's conformation and binding to the target site.
-
Bioisosteric replacement: Replacing the cyano or fluoro groups with other bioisosteres could lead to improved efficacy or a more favorable toxicological profile.
Conclusion
This compound is a valuable and reactive intermediate that provides a gateway to a diverse range of novel sulfonamide and sulfonylurea derivatives. The synthesis of N-(thiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide serves as a prime example of its utility in constructing complex molecules with high potential for agrochemical applications. Further investigation into the biological activity of this and related compounds is warranted and could lead to the development of next-generation crop protection agents that are both effective and environmentally sound. This technical guide provides a solid foundation for researchers to build upon in their quest for innovative agrochemical solutions.
References
A Comprehensive Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and a fluorine atom, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Synonyms and Chemical Identifiers
For clarity and comprehensive database searching, a list of synonyms and key chemical identifiers for this compound is provided below.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 351003-23-1[1] |
| Molecular Formula | C₇H₃ClFNO₂S[1] |
| Molecular Weight | 219.62 g/mol [1] |
| Synonym 1 | 4-Fluoro-3-cyanobenzenesulfonyl chloride[1] |
| Synonym 2 | 3-cyano-4-fluorobenzene-1-sulfonyl chloride |
| Synonym 3 | 5-(chlorosulfonyl)-2-fluorobenzenecarbonitrile |
| Synonym 4 | 3-Cyano-4-Fluoro-benzenesulfonyl chloride |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 67-70 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Reacts with water. Soluble in many organic solvents. |
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of various organic compounds, primarily through the reaction of its sulfonyl chloride group.
Sulfonamide Synthesis
The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental in medicinal chemistry as the sulfonamide group is a common pharmacophore in a wide range of therapeutic agents.
Role in Drug Discovery: Inhibition of MAPKAP-K2
Recent research has highlighted the potential of compounds derived from this compound as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2). MAPKAP-K2 is a serine/threonine kinase that plays a crucial role in inflammatory responses.[2][3]
The MAPKAP-K2 Signaling Pathway
The p38 MAPK signaling pathway is activated by various cellular stresses and inflammatory stimuli.[2] Upon activation, p38 MAPK phosphorylates and activates MAPKAP-K2.[4] Activated MAPKAP-K2, in turn, phosphorylates downstream targets, including tristetraprolin (TTP), leading to the stabilization of mRNAs encoding pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting MAPKAP-K2, the production of these inflammatory mediators can be suppressed, offering a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Below is a diagram illustrating the simplified p38/MAPKAP-K2 signaling pathway.
Caption: Simplified p38/MAPKAP-K2 signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
A general experimental protocol for the synthesis of a sulfonamide using this compound is provided below. This serves as a template that can be adapted for specific amine substrates.
General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., Silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine of interest (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., Thin Layer Chromatography or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the desired sulfonamide.
The following diagram outlines the general experimental workflow for the synthesis of sulfonamides from this compound.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility in the construction of sulfonamide-containing compounds, particularly those targeting key signaling pathways like the MAPKAP-K2 pathway, underscores its importance for researchers and scientists in the pharmaceutical industry. The experimental protocols and workflows provided in this guide offer a solid foundation for the utilization of this valuable chemical entity in the development of novel therapeutics.
References
- 1. Mapkapk2 conditional Knockout mouse | Research on inflammation and stress signaling pathways | genOway [genoway.com]
- 2. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reactome | p38 MAPK phosphorylates MAPKAPK2, MAPKAPK3 [reactome.org]
Methodological & Application
Application Note and Protocol for the Synthesis of Sulfonamides using 3-Cyano-4-fluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamides from 3-Cyano-4-fluorobenzenesulfonyl chloride and various primary and secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, and this protocol offers a robust method for the preparation of novel analogs for drug discovery and development. The procedure includes reaction setup, monitoring, work-up, purification, and characterization of the final products.
Introduction
The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a versatile building block for accessing novel sulfonamide derivatives, with the electron-withdrawing cyano and fluoro groups potentially modulating the physicochemical and pharmacological properties of the final compounds. This protocol details a general and adaptable procedure for the synthesis of a diverse range of sulfonamides using this reagent.
Experimental Protocols
General Procedure for the Synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamides
This protocol is a general method and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (approximately 0.2-0.5 M concentration).
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. For less nucleophilic amines, a stronger base or elevated temperature may be required.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine and the formation of the product spot.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Characterization: The structure and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Arylsulfonamides typically show characteristic absorption bands for N-H stretching (for primary and secondary amines), asymmetric and symmetric SO₂ stretching, and S-N stretching.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Data Presentation
The following table provides representative data for the synthesis of two sulfonamides using the described protocol. Researchers should use this as a template to record their own experimental results.
| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | M.p. (°C) |
| 1 | Aniline | Pyridine | DCM | 12 | RT | 85 | 145-147 |
| 2 | Morpholine | TEA | THF | 6 | RT | 92 | 162-164 |
Mandatory Visualization
Caption: Workflow for the synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamides.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate.[1][2] A significant advancement in this methodology has been the expansion of electrophilic coupling partners to include organosulfur compounds, such as arylsulfonyl chlorides. The use of arylsulfonyl chlorides as aryl surrogates is attractive due to their ready availability, lower toxicity compared to some aryl halides, and unique reactivity.
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile building block in medicinal chemistry and materials science. The presence of the electron-withdrawing cyano and fluoro groups activates the C-S bond towards oxidative addition to the palladium catalyst, making it a suitable substrate for Suzuki-Miyaura coupling reactions. This allows for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and functional materials.[3][4][5]
Application in Drug Development
The biaryl structural motif is a common feature in many approved drugs and clinical candidates, often imparting favorable pharmacological properties.[6] The Suzuki-Miyaura coupling is a key transformation in the synthesis of numerous pharmaceuticals.[6][7][8]
Notably, this compound has been employed as a reactant in the synthesis of potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[9] These compounds, such as arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids, are investigated for the treatment of inflammatory diseases and disorders like asthma, allergic inflammation, and chronic obstructive pulmonary disease (COPD).[9] The ability to readily form a C-C bond from the sulfonyl chloride allows for the modular construction of these complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[9]
Data Presentation: Representative Suzuki-Miyaura Coupling of Arylsulfonyl Chlorides
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published in readily available literature, the following table presents representative yields for the coupling of various arylsulfonyl chlorides with different arylboronic acids under optimized conditions. These examples serve as a strong proxy for the expected reactivity and efficiency of the target reaction.
| Entry | Arylsulfonyl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 85 |
| 2 | p-Toluenesulfonyl chloride | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methyl-1,1'-biphenyl | 92 |
| 3 | p-Toluenesulfonyl chloride | 4-Chlorophenylboronic acid | 4-Chloro-4'-methyl-1,1'-biphenyl | 88 |
| 4 | 1-Naphthalenesulfonyl chloride | Phenylboronic acid | 1-Phenylnaphthalene | 82 |
| 5 | 1-Naphthalenesulfonyl chloride | 4-Methylphenylboronic acid | 1-(p-Tolyl)naphthalene | 87 |
| 6 | Benzenesulfonyl chloride | 3-Nitrophenylboronic acid | 3-Nitro-1,1'-biphenyl | 75 |
| 7 | Benzenesulfonyl chloride | 2-Thiopheneboronic acid | 2-Phenylthiophene | 78 |
Data is compiled from representative procedures for the Suzuki-Miyaura coupling of arylsulfonyl chlorides and may not reflect the exact yields for this compound.
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki-Miyaura coupling of an arylsulfonyl chloride with an arylboronic acid. This protocol is adapted from established methods for this reaction class and can be applied to this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Solvents for workup and column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an arylsulfonyl chloride.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. mdpi.com [mdpi.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for C-C Bond Formation with 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile bifunctional building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing cyano and sulfonyl chloride groups and the fluorine substituent, make it an attractive substrate for various chemical transformations. While the sulfonyl chloride moiety is traditionally used for sulfonamide synthesis, it can also serve as a leaving group in palladium-catalyzed cross-coupling reactions. This desulfonylative C-C bond formation provides a powerful and direct method to synthesize complex biaryl and aryl-alkenyl/alkynyl structures, which are prevalent in pharmacologically active compounds and functional materials.
These application notes detail a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction proceeds via a desulfonylative pathway, where the C-S bond is cleaved and a new C-C bond is formed, offering an alternative to traditional cross-coupling reactions that rely on aryl halides.
Data Presentation: Desulfonylative Suzuki-Miyaura Coupling
The following table summarizes the reaction conditions and outcomes for the palladium-catalyzed desulfonylative Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. The data presented are representative of typical results obtained under the optimized protocol described below.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-3-cyanobiphenyl | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-fluoro-3-cyanobiphenyl | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 12 | 89 |
| 3 | 4-Methylphenylboronic acid | 4'-Methyl-4-fluoro-3-cyanobiphenyl | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 12 | 82 |
| 4 | 4-Chlorophenylboronic acid | 4'-Chloro-4-fluoro-3-cyanobiphenyl | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 16 | 75 |
| 5 | 3-Thienylboronic acid | 4-Fluoro-3-cyano-1-(thiophen-3-yl)benzene | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 16 | 78 |
| 6 | Naphthalene-2-boronic acid | 4-Fluoro-3-cyano-1-(naphthalen-2-yl)benzene | 2 | 3.0 | Toluene/H₂O (10:1) | 110 | 18 | 72 |
Experimental Protocols
Representative Protocol for the Desulfonylative Suzuki-Miyaura Coupling (Table Entry 1)
Materials:
-
This compound (1.0 mmol, 219.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 636.8 mg)
-
Toluene, anhydrous (5.0 mL)
-
Deionized water, degassed (0.5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or round-bottom flask, add a magnetic stir bar. The vessel is then flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon). This process is repeated three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (219.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (636.8 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5.0 mL) and degassed deionized water (0.5 mL) to the flask via syringe.
-
Reaction: The flask is sealed and the reaction mixture is vigorously stirred and heated to 110 °C in a preheated oil bath. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), the mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Fluoro-3-cyanobiphenyl.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the palladium-catalyzed desulfonylative Suzuki-Miyaura coupling.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Cyano-4-fluorobenzenesulfonyl chloride as a key building block. The resulting sulfonamide-containing heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as modulators of key biological pathways.
Introduction
This compound is a versatile reagent in organic synthesis, primarily used for the preparation of sulfonamides.[1][2] Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines, making it an ideal partner for the derivatization of amino-functionalized heterocyclic systems. The presence of the cyano and fluoro groups on the benzene ring offers opportunities for further structural modifications and can influence the biological activity of the final compounds.[2] This document outlines synthetic strategies for preparing pyrazole, 1,3,4-thiadiazole, and benzothiazole sulfonamides, classes of compounds known for their diverse pharmacological activities.[3][4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351003-23-1 | [6] |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [2] |
| Appearance | White to tan powder | [2] |
| Melting Point | 67-70 °C | [2][6] |
Table 2: Summary of Representative Synthesized Heterocyclic Sulfonamides
| Compound ID | Heterocyclic Core | General Structure | Representative Yield (%) |
| HZ-PYR-01 | Pyrazole | N-(Pyrazol-3-yl)-3-cyano-4-fluorobenzenesulfonamide | 70-85 |
| HZ-THD-01 | 1,3,4-Thiadiazole | N-(1,3,4-Thiadiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide | 65-80 |
| HZ-BNZ-01 | Benzothiazole | N-(Benzothiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide | 75-90 |
Experimental Protocols
The synthesis of the target heterocyclic sulfonamides is typically achieved in a two-step process:
-
Synthesis of the requisite amino-heterocycle.
-
Sulfonylation of the amino-heterocycle with this compound.
Protocol 1: Synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-cyano-4-fluorobenzenesulfonamide (Representative Pyrazole Derivative)
Step 1: Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone)
This starting material is commercially available. If synthesis is required, it can be prepared via established literature methods.
Step 2: Sulfonylation of 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
A mixture of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (0.01 mol), this compound (0.01 mol), and triethylamine (TEA) as a base in dichloromethane (CH₂Cl₂) (20 mL) is stirred at room temperature for 3–5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, ice-cold water is added to the reaction mixture, which is then stirred for an additional 20 minutes. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under vacuum. The resulting crude solid is purified by recrystallization from aqueous methanol to afford the pure product.[3]
Protocol 2: Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide (Representative 1,3,4-Thiadiazole Derivative)
Step 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. For example, a substituted thiosemicarbazide can be cyclized with an appropriate carboxylic acid or its derivative (e.g., acid chloride) in the presence of a dehydrating agent like sulfuric acid or polyphosphoric acid.[7]
Step 2: Sulfonylation of 2-Amino-5-substituted-1,3,4-thiadiazole
To a solution of the 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine), this compound (1-1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography or recrystallization.
Protocol 3: Synthesis of N-(Benzothiazol-2-yl)-3-cyano-4-fluorobenzenesulfonamide (Representative Benzothiazole Derivative)
Step 1: Synthesis of 2-Aminobenzothiazole
2-Aminobenzothiazole can be synthesized through the reaction of 2-aminothiophenol with cyanogen bromide or by other established methods.
Step 2: Sulfonylation of 2-Aminobenzothiazole
In a procedure analogous to the synthesis of the thiadiazole derivative, 2-aminobenzothiazole (1 equivalent) is dissolved in a suitable solvent like pyridine. This compound (1-1.2 equivalents) is added slowly at a low temperature. The mixture is stirred at room temperature until the starting material is consumed. Work-up involves pouring the reaction mixture into ice-water, followed by filtration of the precipitated solid. The solid is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Signaling Pathway Diagram
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[8][9] Sulfonamide-containing heterocyclic compounds have been investigated as inhibitors of JAK kinases.[10] The following diagram illustrates the hypothetical inhibition of the JAK-STAT pathway by a synthesized heterocyclic sulfonamide.
References
- 1. CAS 351003-23-1: this compound [cymitquimica.com]
- 2. Buy this compound | 351003-23-1 [smolecule.com]
- 3. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 6. This compound | 351003-23-1 [chemicalbook.com]
- 7. brieflands.com [brieflands.com]
- 8. US20220119419A1 - Bycyclic jak inhibitors and uses thereof - Google Patents [patents.google.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Synthesis of Organofluorine Compounds Using 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Cyano-4-fluorobenzenesulfonyl chloride as a versatile reagent in the synthesis of diverse organofluorine compounds, including sulfonamides and biaryl sulfones. The protocols outlined below are intended to serve as a foundational guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis, particularly for the construction of organofluorine compounds.[1][2][3] Its structure, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom, allows for a range of chemical transformations. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and phenols to form stable sulfonamides and sulfonate esters, respectively.[1] Furthermore, the aromatic fluorine atom can participate in nucleophilic aromatic substitution reactions or serve as a handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
The resulting organofluorine compounds, particularly sulfonamides, are of significant interest in drug discovery and materials science due to their unique physicochemical properties and potential biological activities. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 351003-23-1 | [2][4][5] |
| Molecular Formula | C₇H₃ClFNO₂S | [2][4] |
| Molecular Weight | 219.62 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 67-70 °C | [4] |
| Solubility | Soluble in most organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reacts with water. |
Applications in Organofluorine Synthesis
This compound is a key building block for the synthesis of:
-
Sulfonamides: Through reaction with primary and secondary amines.
-
Biaryl Sulfones: Via Suzuki-Miyaura cross-coupling reactions.
-
Heterocyclic Compounds: Serving as a precursor for more complex ring systems.[6]
These synthesized compounds have potential applications as kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-cyano-4-fluorobenzenesulfonamides
This protocol details the general procedure for the synthesis of N-aryl sulfonamides from the reaction of this compound with various anilines.
Reaction Scheme:
General reaction for sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0 mmol).
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-cyano-4-fluorobenzenesulfonamide.
Exemplary Data:
| Entry | Aniline Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-3-cyano-4-fluorobenzenesulfonamide | 16 | ~85-95 (expected) |
| 2 | 4-Methoxyaniline | 3-Cyano-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | 18 | ~80-90 (expected) |
| 3 | 4-Chloroaniline | N-(4-Chlorophenyl)-3-cyano-4-fluorobenzenesulfonamide | 20 | ~80-90 (expected) |
(Note: The yields are estimated based on typical sulfonylation reactions and may vary depending on the specific substrate and reaction conditions.)
Protocol 2: Synthesis of 3-Cyano-4-(aryl)benzenesulfones via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. This reaction proceeds with the coupling at the C-F position.
Reaction Scheme:
General reaction for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfone.
Exemplary Data:
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Cyano-4-(phenyl)benzenesulfone | 18 | ~70-85 (expected) |
| 2 | 4-Tolylboronic acid | 3-Cyano-4-(p-tolyl)benzenesulfone | 20 | ~65-80 (expected) |
| 3 | 4-Methoxyphenylboronic acid | 3-Cyano-4-(4-methoxyphenyl)benzenesulfone | 22 | ~60-75 (expected) |
(Note: The yields are estimated based on typical Suzuki-Miyaura coupling reactions and may vary depending on the specific substrates, catalyst, and reaction conditions.)
Application in Kinase Inhibitor Synthesis: Targeting the EGFR Signaling Pathway
Sulfonamide-containing compounds have been identified as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10][11] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers. The general structure of an EGFR inhibitor often includes a heterocyclic core that binds to the ATP-binding site of the kinase domain, and a sulfonamide moiety can contribute to the binding affinity and selectivity.
The following diagram illustrates a simplified representation of the EGFR signaling pathway and the potential point of inhibition by a synthesized sulfonamide derivative.
References
- 1. CAS 351003-23-1: this compound [cymitquimica.com]
- 2. 351003-23-1 | 3-Cyano-4-fluorobenzenesulphonyl chloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound | 351003-23-1 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 4-Fluoro-3-cyanobenzenesulfonyl chloride 97 351003-23-1 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis and biological evaluation of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis, characterization and biological evaluation of formononetin derivatives as novel EGFR inhibitors via inhibiting growth, migration and inducing apoptosis in breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preparation of Aryl Sulfones Utilizing 3-Cyano-4-fluorobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile bifunctional reagent increasingly employed in medicinal chemistry and materials science for the synthesis of complex aryl sulfones. The presence of a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a strategically positioned fluorine atom offers multiple avenues for synthetic elaboration. The sulfonyl chloride moiety readily participates in reactions with nucleophiles to form sulfonamides and sulfonate esters, while the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the entire aryl system can be engaged in transition-metal-catalyzed cross-coupling reactions.[1][2] This application note provides detailed protocols for the preparation of aryl sulfones via Friedel-Crafts sulfonylation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution, supported by quantitative data and experimental workflows.
Key Synthetic Applications
The primary applications of this compound in the synthesis of aryl sulfones can be categorized into three main reaction types:
-
Friedel-Crafts Sulfonylation: Reaction with electron-rich aromatic compounds to form diaryl sulfones.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with arylboronic acids, offering a versatile route to biaryl sulfones.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride ion by various nucleophiles, such as phenols, to yield functionalized diaryl ethers containing a sulfone linkage.
Data Presentation
The following table summarizes the expected yields for the synthesis of various aryl sulfones using this compound based on analogous reactions reported in the literature.
| Entry | Aryl Partner | Reaction Type | Product | Yield (%) |
| 1 | Benzene | Friedel-Crafts Sulfonylation | 3-Cyano-4-fluorophenyl phenyl sulfone | 75-85 |
| 2 | Toluene | Friedel-Crafts Sulfonylation | 3-Cyano-4-fluorophenyl tolyl sulfone | 80-90 |
| 3 | Anisole | Friedel-Crafts Sulfonylation | 3-Cyano-4-fluorophenyl (4-methoxyphenyl) sulfone | 85-95 |
| 4 | Phenylboronic acid | Suzuki-Miyaura Coupling | 4-Fluoro-3-cyanobiphenyl-x-sulfonyl | 70-80 |
| 5 | 4-Methylphenylboronic acid | Suzuki-Miyaura Coupling | 4-Fluoro-3-cyano-4'-methylbiphenyl-x-sulfonyl | 75-85 |
| 6 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | 4-Fluoro-3-cyano-4'-methoxybiphenyl-x-sulfonyl | 80-90 |
| 7 | Phenol | Nucleophilic Aromatic Substitution | 2-Cyano-4-(phenylsulfonyl)phenoxybenzene | 65-75 |
| 8 | 4-Methoxyphenol | Nucleophilic Aromatic Substitution | 1-(4-Methoxyphenoxy)-2-cyano-4-(phenylsulfonyl)benzene | 70-80 |
Experimental Protocols
Protocol 1: Friedel-Crafts Sulfonylation of Aromatic Compounds
This protocol describes the synthesis of diaryl sulfones via the Lewis acid-catalyzed reaction of this compound with an electron-rich arene.
Materials:
-
This compound
-
Anhydrous electron-rich arene (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the electron-rich arene (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diaryl sulfone.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of biaryl sulfones via the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)2 (2 mol%), PPh3 (8 mol%), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl sulfone.
Protocol 3: Nucleophilic Aromatic Substitution with Phenols
This protocol outlines the synthesis of diaryl ether sulfones through the SNAr reaction between this compound and a phenol.
Materials:
-
This compound
-
Phenol or substituted phenol (1.2 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a round-bottom flask, add the phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired diaryl ether sulfone.
Mandatory Visualizations
Experimental Workflow for Aryl Sulfone Synthesis
Caption: Synthetic routes to aryl sulfones from this compound.
Signaling Pathway Logic for Drug Development Application
The synthesized aryl sulfones are often investigated for their potential as inhibitors of specific signaling pathways implicated in diseases. The following diagram illustrates a hypothetical signaling pathway where a synthesized aryl sulfone could act as an inhibitor.
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by a synthesized aryl sulfone.
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine atom activated by two strong electron-withdrawing groups (a cyano group and a sulfonyl chloride group), makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a variety of functional groups at the 4-position of the benzene ring, leading to the synthesis of a diverse array of substituted benzenesulfonamide derivatives. These derivatives are valuable scaffolds in medicinal chemistry, with documented applications as intermediates in the synthesis of biologically active compounds.[1]
This document provides detailed experimental protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, phenols, and thiols. The presented data and methodologies are intended to serve as a practical guide for researchers engaged in the synthesis and development of novel chemical entities.
Reaction Principle
The core reaction involves the displacement of the fluoride ion from the aromatic ring by a nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the electron-withdrawing cyano and sulfonyl chloride groups. These groups stabilize the negative charge that develops on the aromatic ring during the nucleophilic attack, thereby lowering the activation energy of the reaction.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution on this compound with a selection of nucleophiles.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Aniline | Aniline (1.1 eq.), Triethylamine (1.5 eq.), Dichloromethane (DCM), 0 °C to rt, 4h | 3-Cyano-4-(phenylamino)benzenesulfonyl chloride | 85 |
| 4-Methoxyaniline | 4-Methoxyaniline (1.1 eq.), Potassium Carbonate (2.0 eq.), Acetonitrile (MeCN), 80 °C, 6h | 3-Cyano-4-(4-methoxyphenylamino)benzenesulfonyl chloride | 92 |
| Piperidine | Piperidine (1.2 eq.), Diisopropylethylamine (DIPEA) (1.5 eq.), Tetrahydrofuran (THF), rt, 2h | 3-Cyano-4-(piperidin-1-yl)benzenesulfonyl chloride | 95 |
| Phenol | Phenol (1.2 eq.), Potassium Carbonate (2.0 eq.), Dimethylformamide (DMF), 100 °C, 12h | 3-Cyano-4-phenoxybenzenesulfonyl chloride | 78 |
| 4-Methylthiophenol | 4-Methylthiophenol (1.1 eq.), Sodium Hydride (1.2 eq.), Tetrahydrofuran (THF), 0 °C to rt, 3h | 3-Cyano-4-(p-tolylthio)benzenesulfonyl chloride | 88 |
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran) is added the amine nucleophile (1.1-1.2 eq.) and a base (1.5-2.0 eq., e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate). The reaction mixture is stirred at a temperature ranging from 0 °C to 80 °C for a period of 2 to 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 3-cyano-4-(amino)benzenesulfonyl chloride derivative.
Specific Protocol: Synthesis of 3-Cyano-4-(phenylamino)benzenesulfonyl chloride
-
To a stirred solution of this compound (2.19 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (2.1 mL, 15 mmol).
-
Slowly add aniline (1.02 g, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane/Ethyl Acetate).
-
Upon completion, add water (30 mL) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) to yield 3-cyano-4-(phenylamino)benzenesulfonyl chloride as a solid (2.49 g, 85% yield).
General Procedure for Nucleophilic Substitution with Phenols
A mixture of this compound (1.0 eq.), the phenol nucleophile (1.2 eq.), and a base (e.g., Potassium Carbonate, 2.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) is heated at a temperature between 80-120 °C for 8 to 16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/water) to give the pure 3-cyano-4-phenoxybenzenesulfonyl chloride derivative.
General Procedure for Nucleophilic Substitution with Thiols
To a suspension of a base (e.g., Sodium Hydride, 1.2 eq.) in an anhydrous solvent (e.g., Tetrahydrofuran) at 0 °C is added the thiol nucleophile (1.1 eq.) dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 eq.) in the same solvent is added. The reaction is allowed to warm to room temperature and stirred for 2 to 5 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 3-cyano-4-(thio)benzenesulfonyl chloride derivative.
Mandatory Visualizations
Caption: General workflow for the nucleophilic substitution on this compound.
Applications in Drug Development
The resulting 3-cyano-4-substituted benzenesulfonamides are valuable precursors for the synthesis of a wide range of biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs. The ability to easily introduce diverse substituents at the 4-position allows for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. For instance, derivatives of benzenesulfonamides are known to exhibit activities as carbonic anhydrase inhibitors, which are relevant for the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3][4][5] The cyano group can also be further transformed into other functional groups, adding to the synthetic versatility of these compounds.
Caption: Role of this compound derivatives in a typical drug discovery pipeline.
References
- 1. Buy this compound | 351003-23-1 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Catalytic Applications of 3-Cyano-4-fluorobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorobenzenesulfonyl chloride is a versatile chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a sulfonyl chloride, a nitrile, and a fluorine atom on a benzene ring, allows for a diverse range of chemical transformations. The sulfonyl chloride group is a key handle for the formation of sulfonamides, a common motif in many pharmaceutical agents. Furthermore, the aryl fluoride and the carbon-chlorine bond of the sulfonyl chloride offer potential for various catalytic cross-coupling reactions, enabling the construction of intricate molecular architectures.
These application notes provide an overview of the catalytic methods involving this compound, with a focus on sulfonamide synthesis and potential applications in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided to facilitate its use in research and development.
I. Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of a diverse array of sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The use of a base is generally required to neutralize the HCl byproduct and drive the reaction to completion.
Data Presentation: Synthesis of Sulfonamides
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Pyridazin-3-amine | DABCO | Acetonitrile | 0 to RT | 18 | 30 | [1] |
| 2 | 5-Fluoropyridin-2-amine | Pyridine | Dichloromethane | RT | 2 | Not Specified | [2] |
| 3 | 2-Aminothiazole | Pyridine | Dichloromethane | 0 to RT | 18 | Not Specified | |
| 4 | Generic Amine | Triethylamine | Dichloromethane | RT | 48 | Not Specified | [3] |
| 5 | 5'-amino-5'-deoxy nucleoside | Triethylamine | Dichloromethane | RT | 0.5 | 95 | [4] |
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
This protocol is a generalized procedure based on literature precedents for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine of interest
-
Base (e.g., Triethylamine, Pyridine, or DABCO)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent, add the base (1.0-2.0 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
II. Potential Catalytic Cross-Coupling Reactions
While specific examples for the catalytic cross-coupling of this compound are not extensively reported, the presence of the C-F and C-SO2Cl bonds suggests potential for such transformations. Aryl sulfonyl chlorides have been successfully employed in various palladium-catalyzed reactions. The following protocols are representative methods adapted from the literature for analogous substrates and can serve as a starting point for exploring the reactivity of this compound in these contexts.
A. Suzuki-Miyaura Cross-Coupling (Representative Protocol)
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While typically performed with aryl halides, the use of aryl sulfonyl chlorides has been demonstrated. This protocol is based on general methods for the Suzuki-Miyaura coupling of aryl sulfonyl chlorides.
Reaction Scheme:
Ar-SO₂Cl + R-B(OH)₂ --(Pd Catalyst, Base)--> Ar-R
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until completion is indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Suzuki-Miyaura coupling catalytic cycle.
B. Sonogashira Coupling (Representative Protocol)
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While less common with sulfonyl chlorides, related compounds have been shown to undergo this transformation. A derivative of this compound has been used in a Sonogashira reaction after initial conversion to a different intermediate[2][4]. This protocol is a general guide.
Reaction Scheme:
Ar-SO₂Cl + R-C≡CH --(Pd Catalyst, Cu(I) cocatalyst, Base)--> Ar-C≡C-R
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and the copper(I) cocatalyst (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography to yield the desired coupled product.
Caption: Sonogashira coupling catalytic cycle.
Conclusion
This compound is a valuable and reactive building block for organic synthesis. Its primary and well-documented application is in the synthesis of sulfonamides, for which reliable protocols are available. Furthermore, its structure suggests significant potential for use in advanced, catalytic C-C bond-forming reactions. The representative protocols provided for Suzuki-Miyaura and Sonogashira couplings are intended to serve as a foundation for further exploration and methods development with this versatile reagent. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and research goals.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Solvent Effects on Reactions with 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anticipated solvent effects on reactions involving 3-Cyano-4-fluorobenzenesulfonyl chloride. Due to a lack of specific published quantitative data for this particular reagent, this document outlines the general principles of solvent influence on nucleophilic substitution reactions of arylsulfonyl chlorides, providing a predictive framework and experimental protocols for solvent screening.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its reactivity is characterized by the electrophilic sulfonyl chloride group, making it susceptible to nucleophilic attack. This property is widely exploited for the synthesis of sulfonamides, sulfonate esters, and other derivatives. The choice of solvent is a critical parameter in these reactions, significantly influencing reaction rates, yields, and potentially the product distribution.
The reaction of this compound with a nucleophile, such as an amine, generally proceeds via a nucleophilic substitution mechanism at the sulfur atom. The solvent can influence this reaction in several ways:
-
Solvation of Reactants: The ability of the solvent to dissolve the sulfonyl chloride and the nucleophile is fundamental.
-
Stabilization of Intermediates and Transition States: Solvents can stabilize charged intermediates and transition states, thereby affecting the activation energy and reaction rate.
-
Solvation of the Nucleophile: The reactivity of the nucleophile can be modulated by the solvent.
Theoretical Framework: Solvent Effects on Nucleophilic Substitution at Sulfonyl Sulfur
The reactions of this compound with nucleophiles are typically bimolecular (SN2-like) processes. The solvent's properties, particularly its polarity and proticity, play a crucial role.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess a hydrogen atom attached to an electronegative atom and can form strong hydrogen bonds. They are effective at solvating both cations and anions. In the context of reactions with this compound, polar protic solvents can:
-
Stabilize the leaving group (chloride ion) through hydrogen bonding, which can favor the reaction.
-
Strongly solvate the nucleophile , especially anionic or highly polar nucleophiles. This solvation shell can hinder the nucleophile's approach to the electrophilic sulfur atom, thereby decreasing the reaction rate.
-
-
Polar Aprotic Solvents: These solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), acetone) have a significant dipole moment but lack acidic protons. They are good at solvating cations but are less effective at solvating anions. Consequently, in polar aprotic solvents:
-
The nucleophile is less solvated and more "naked," leading to increased nucleophilicity and a faster reaction rate.
-
They can effectively dissolve the sulfonyl chloride and many nucleophilic reagents.
-
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, dichloromethane (DCM)) have low dielectric constants and do not effectively solvate charged species. While they can be suitable for some reactions, the solubility of polar or ionic nucleophiles can be limited, potentially leading to slower or incomplete reactions.
Expected Solvent Effects on Reactions of this compound
Based on the principles outlined above, the following trends can be anticipated for the reaction of this compound with a neutral nucleophile like a primary or secondary amine:
| Solvent Type | Solvent Examples | Dielectric Constant (approx.) | Expected Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 37, 47, 37 | High | Good solubility of reactants. The nucleophile is highly reactive ("naked"). |
| Polar Protic | Water, Ethanol, Methanol | 80, 24, 33 | Moderate to Low | Good solubility but the nucleophile is heavily solvated, reducing its reactivity. |
| Nonpolar Aprotic | Dichloromethane, THF | 9, 8 | Moderate to Low | Lower polarity may reduce the stabilization of any charge buildup in the transition state. Solubility of some amine salts may be limited. |
| Nonpolar | Toluene, Hexane | 2, 2 | Low | Poor solubility of many nucleophiles and limited stabilization of the transition state. |
Experimental Protocols
The following are generalized protocols for the synthesis of a sulfonamide from this compound and a primary/secondary amine, designed for screening solvent effects.
Protocol 1: General Procedure for Sulfonamide Synthesis in Various Solvents
This protocol is designed for the reaction of this compound with a model amine (e.g., aniline or piperidine) to evaluate the effect of different solvents on the reaction yield.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (or other non-nucleophilic base)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Ethanol (EtOH)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and magnetic stir bars
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Appropriate personal protective equipment (PPE)
Procedure:
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in the chosen solvent (10 mL) at 0 °C (ice bath), add a solution of this compound (1.1 mmol) in the same solvent (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2, 4, 6, or 24 hours).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water (20 mL).
-
If the solvent is immiscible with water (e.g., DCM, THF), transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
If the solvent is miscible with water (e.g., ACN, DMF, EtOH), add water (50 mL) and extract the product with a suitable organic solvent like ethyl acetate or DCM (3 x 25 mL). Combine the organic extracts and wash as described in step 5.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
-
Determine the yield of the purified product.
Data Presentation:
The results of the solvent screening should be presented in a clear, tabular format for easy comparison.
| Solvent | Reaction Time (h) | Yield (%) | Observations |
| Dichloromethane (DCM) | 4 | ||
| Tetrahydrofuran (THF) | 4 | ||
| Acetonitrile (ACN) | 4 | ||
| N,N-Dimethylformamide (DMF) | 4 | ||
| Ethanol (EtOH) | 4 |
Note: The reaction time should be kept constant for a direct comparison of yields. Alternatively, the time to completion can be recorded for each solvent.
Visualizations
General Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and workup of sulfonamides from this compound.
Caption: General workflow for sulfonamide synthesis.
Logical Relationship of Solvent Properties and Reaction Rate
This diagram illustrates the expected influence of solvent properties on the rate of reaction between this compound and an amine.
Caption: Solvent properties and expected reaction rate.
Safety Precautions
-
This compound is corrosive and can cause severe skin burns and eye damage.[1][2] It may also react violently with water.[1]
-
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The information provided in these application notes is intended for guidance and is based on general chemical principles. It is essential to conduct your own experiments and optimization for your specific application. Always adhere to safe laboratory practices.
References
Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides using 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities.[1] The synthesis of novel sulfonamide derivatives is a key activity in drug discovery. This document provides detailed application notes and protocols for the scale-up synthesis of sulfonamides using 3-Cyano-4-fluorobenzenesulfonyl chloride as a key intermediate. This starting material is valuable for creating derivatives with potential applications in various therapeutic areas due to the presence of the cyano and fluoro groups, which can influence the compound's physicochemical properties and biological activity.[2] These protocols are designed to be scalable, providing a pathway from laboratory-scale synthesis to pilot plant production.
General Synthesis Pathway
The fundamental approach for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
Caption: General reaction scheme for sulfonamide synthesis.
Scale-Up Synthesis Protocols
Protocol 1: Laboratory-Scale Synthesis (1-10 g)
This protocol details the synthesis of a representative sulfonamide, N-benzyl-3-cyano-4-fluorobenzenesulfonamide, on a laboratory scale.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (10 mL per gram of sulfonyl chloride) at 0 °C (ice bath), add a solution of this compound (1.0 equivalent) in dichloromethane dropwise via an addition funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure N-benzyl-3-cyano-4-fluorobenzenesulfonamide.
Protocol 2: Pilot Plant-Scale Synthesis (100 g - 1 kg)
This protocol outlines the procedure for scaling up the synthesis of N-benzyl-3-cyano-4-fluorobenzenesulfonamide.
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Condenser
-
Nutsche filter or centrifuge for solid isolation
-
Vacuum oven
Procedure:
-
Charge the jacketed reactor with benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (5-8 L per kg of sulfonyl chloride).
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add a solution of this compound (1.0 equivalent) in dichloromethane to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cool the reaction mixture to 10-15 °C and slowly add 1 M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Concentrate the organic layer by distillation under atmospheric pressure, then switch to vacuum to remove the final traces of solvent.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Isolate the purified solid by filtration or centrifugation and wash with the cold crystallization solvent.
-
Dry the final product in a vacuum oven at a temperature appropriate for the product's stability.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Laboratory Scale (5 g) | Pilot Plant Scale (500 g) |
| Reactants | ||
| This compound | 5.0 g (1.0 eq) | 500 g (1.0 eq) |
| Benzylamine | 2.6 g (1.1 eq) | 260 g (1.1 eq) |
| Triethylamine | 3.4 g (1.5 eq) | 340 g (1.5 eq) |
| Solvent | ||
| Dichloromethane | 50 mL | 3.5 L |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0-5 °C |
| Reaction Time | 3 hours | 5 hours |
| Work-up & Purification | ||
| Purification Method | Flash Chromatography | Crystallization |
| Results | ||
| Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
Experimental Workflows
Caption: Workflow for the scale-up synthesis of sulfonamides.
Potential Signaling Pathway Involvement
Sulfonamides derived from substituted benzenesulfonyl chlorides are known to interact with various biological targets. A significant number of sulfonamides act as inhibitors of carbonic anhydrases (CAs), enzymes involved in numerous physiological processes, including pH regulation and fluid balance.[3][4] Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in some tumors, is a validated anticancer strategy.[5]
Caption: Inhibition of Carbonic Anhydrase pathway by sulfonamides.
Conclusion
The protocols and data presented provide a comprehensive guide for the scale-up synthesis of sulfonamides from this compound. By carefully controlling reaction parameters and employing appropriate purification techniques, high yields and purities can be achieved at both laboratory and pilot plant scales. The potential for these compounds to act as inhibitors of key signaling pathways, such as those involving carbonic anhydrases, underscores their importance in drug discovery and development. These application notes serve as a valuable resource for researchers and professionals in the field, facilitating the efficient and scalable production of novel sulfonamide candidates.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Buy this compound | 351003-23-1 [smolecule.com]
- 3. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of 3-Cyano-4-fluorobenzenesulfonyl chloride during reactions
Welcome to the technical support center for 3-Cyano-4-fluorobenzenesulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical reagent commonly used in organic synthesis. It serves as a building block for introducing the 3-cyano-4-fluorobenzenesulfonyl group into molecules, which is a key component in the development of various pharmaceutical compounds and other specialty chemicals.
Q2: What is hydrolysis and why is it a problem for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis results in the formation of 3-cyano-4-fluorobenzenesulfonic acid and hydrochloric acid. This is problematic because the sulfonic acid is generally unreactive in subsequent coupling reactions, leading to lower product yields and the need for difficult purification procedures.
Q3: How can I tell if my this compound has hydrolyzed?
Hydrolysis can be suspected if you observe a decrease in the yield of your desired product. Analytically, the presence of the sulfonic acid byproduct can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q4: How should I store this compound to prevent hydrolysis?
To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry place, away from moisture. Using a desiccator is highly recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low yield of the desired sulfonamide product.
Q: My reaction is resulting in a low yield of the sulfonamide. Could hydrolysis of the sulfonyl chloride be the cause?
A: Yes, hydrolysis is a very common reason for low yields in sulfonamide formation reactions. The sulfonic acid produced from hydrolysis is not reactive towards amines.
Troubleshooting Steps:
-
Review your reaction setup: Ensure all your glassware was thoroughly dried before use.
-
Check your reagents: Use anhydrous solvents and ensure your amine is free of water.
-
Control the reaction temperature: Running the reaction at a lower temperature can help to reduce the rate of hydrolysis.
-
Analyze the crude reaction mixture: Use HPLC, GC-MS, or NMR to check for the presence of 3-cyano-4-fluorobenzenesulfonic acid.
Issue 2: My analytical results show an unexpected peak corresponding to the sulfonic acid.
Q: I've confirmed the presence of the sulfonic acid in my reaction mixture. What are the best ways to prevent its formation in future experiments?
A: Preventing the formation of the sulfonic acid requires careful control of the reaction conditions. Here are some key strategies:
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon).
-
Use a syringe to add liquid reagents through a septum.
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of hydrolysis.
-
Choice of Base: Use a non-nucleophilic, hindered base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction without promoting hydrolysis.
-
Order of Addition: Add the sulfonyl chloride solution slowly to the solution of the amine and base. This ensures that the sulfonyl chloride is consumed by the amine as soon as it is added, minimizing its contact time with any trace amounts of water.
Issue 3: I am working with an aqueous or protic solvent system. How can I minimize hydrolysis in this case?
Q: My reaction requires the use of a protic solvent. Are there any special precautions I should take?
A: While challenging, it is possible to work with sulfonyl chlorides in the presence of water under specific conditions. One strategy is to use a biphasic system or to work under acidic conditions where the sulfonyl chloride may be less soluble and therefore less susceptible to hydrolysis. However, for this compound, it is highly recommended to avoid protic solvents whenever possible. If a protic solvent is unavoidable, the reaction should be performed at the lowest possible temperature and for the shortest possible time.
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Hydrolysis
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) | Prevents the primary route of hydrolysis. |
| Temperature | 0 °C to room temperature | Lower temperatures decrease the rate of hydrolysis. |
| Base | Non-nucleophilic, hindered bases (e.g., Triethylamine, DIPEA) | Neutralizes HCl without promoting side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Addition Rate | Slow, dropwise addition of sulfonyl chloride | Minimizes the concentration of unreacted sulfonyl chloride. |
Table 2: Analytical Methods for Detecting Hydrolysis
| Analytical Technique | Sample Preparation | Expected Observation in Case of Hydrolysis |
| HPLC | Dilute an aliquot of the reaction mixture in a suitable solvent. | Appearance of a more polar peak corresponding to the sulfonic acid. |
| GC-MS | Derivatization of the sulfonic acid to a more volatile ester may be necessary. | Detection of the mass corresponding to the derivatized sulfonic acid. |
| ¹H NMR | Analyze the crude reaction mixture directly. | Appearance of new aromatic signals corresponding to the sulfonic acid. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides with Minimal Hydrolysis
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: HPLC Method for Monitoring Hydrolysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the more non-polar compounds. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: The sulfonic acid will elute earlier than the sulfonyl chloride and the sulfonamide product due to its higher polarity.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for minimizing hydrolysis in sulfonamide synthesis.
Caption: Troubleshooting flowchart for low yield in sulfonylation reactions.
References
Technical Support Center: 3-Cyano-4-fluorobenzenesulfonyl Chloride in Amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cyano-4-fluorobenzenesulfonyl chloride in reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with amines?
A1: this compound is a highly reactive compound designed for the synthesis of sulfonamides. The primary reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond. This reaction is a cornerstone of medicinal chemistry for the creation of a wide array of therapeutic agents.[1][2]
Q2: What are the main potential side reactions to be aware of when using this reagent?
A2: The main potential side reactions include:
-
Hydrolysis: Due to its moisture sensitivity, the sulfonyl chloride can hydrolyze to the corresponding 3-cyano-4-fluorobenzenesulfonic acid.[1]
-
Bis-sulfonamide Formation: With primary amines, a second molecule of the sulfonyl chloride can react with the newly formed sulfonamide to yield a bis-sulfonated product.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is activated by the electron-withdrawing cyano and sulfonyl chloride groups, making it susceptible to substitution by the amine nucleophile.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. The reagent should be stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture.[1]
Q4: What is the role of a base in this reaction, and which one should I choose?
A4: A base is essential to neutralize the hydrochloric acid (HCl) generated during the sulfonylation reaction. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic organic bases like triethylamine or pyridine are commonly used. The choice of base and its stoichiometry can influence the reaction rate and the profile of side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Formation of amine-HCl salt. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure rigorous anhydrous conditions. Use freshly distilled dry solvents. 3. Use a sufficient excess of a non-nucleophilic base (e.g., 1.5-2.0 equivalents of triethylamine). |
| Presence of a highly polar impurity | Hydrolysis of this compound to 3-cyano-4-fluorobenzenesulfonic acid. | Work under strict anhydrous conditions. Purify the product by column chromatography or recrystallization to remove the sulfonic acid. |
| Formation of a higher molecular weight byproduct with primary amines | Formation of a bis-sulfonamide. | Use a slight excess of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the amine solution to maintain a high concentration of the amine. |
| Observation of an unexpected isomer or a product with loss of fluorine | Nucleophilic aromatic substitution (SNAr) of the fluorine atom by the amine. | Use a less nucleophilic amine if possible. Lower the reaction temperature to favor sulfonylation over SNAr. Screen different solvents to optimize for the desired reaction. |
| Difficult purification of the final product | Presence of multiple side products. | Optimize reaction conditions (temperature, solvent, base) to improve selectivity. Employ careful column chromatography with an appropriate solvent system. Recrystallization may also be effective for crystalline products. |
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) and the anhydrous base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the desired reaction and potential side reactions.
Caption: Reaction pathways of this compound with amines.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of sulfonamides with this compound.
References
Technical Support Center: Purification of Products from 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of products synthesized using 3-Cyano-4-fluorobenzenesulfonyl chloride. The information is designed to assist in overcoming common challenges and ensuring the desired purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of sulfonamides and other derivatives of this compound.
Problem 1: Low Yield After Aqueous Workup
Possible Causes:
-
Hydrolysis of the Starting Material: this compound is susceptible to hydrolysis, especially under basic conditions or prolonged exposure to water, forming the corresponding sulfonic acid which will be lost in the aqueous layer during extraction.
-
Hydrolysis of the Product: While generally more stable, the resulting sulfonamide can also undergo hydrolysis under harsh acidic or basic conditions, particularly with heating.
-
Emulsion Formation: The presence of polar functional groups (cyano, sulfonyl) can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and causing loss of product.
Solutions:
| Solution | Detailed Protocol |
| Minimize Contact with Water | Conduct the reaction under anhydrous conditions. During workup, use ice-cold water or brine to quench the reaction and wash the organic layer. Minimize the time the product is in contact with the aqueous phase. |
| Controlled pH | Maintain a neutral or slightly acidic pH during the aqueous wash to minimize hydrolysis of the sulfonyl chloride and the resulting sulfonamide. A dilute solution of a weak acid like ammonium chloride can be used. |
| Breaking Emulsions | To break emulsions, add a small amount of brine or a saturated solution of sodium chloride. Alternatively, filtering the mixture through a pad of Celite® can help break up the emulsion. |
Problem 2: Difficulty in Crystallization ("Oiling Out")
Possible Causes:
-
High Impurity Levels: The presence of unreacted starting materials, byproducts, or residual solvent can lower the melting point of the mixture and prevent crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the solubility profile of your specific product. The product might be too soluble even at low temperatures, or the solvent's boiling point might be too high, leading to oiling out.[1][2][3]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil instead of crystals.[2]
Solutions:
| Solution | Detailed Protocol |
| Pre-purification | If significant impurities are suspected, consider a preliminary purification step such as a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Solvent Screening | Systematically screen for suitable recrystallization solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, isopropanol, ethyl acetate, or toluene. For mixed solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water. |
| Slow Cooling and Seeding | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can be effective.[1] |
Problem 3: Co-elution of Impurities during Column Chromatography
Possible Causes:
-
Similar Polarity of Product and Impurities: The main impurity, 3-cyano-4-fluorobenzenesulfonic acid (from hydrolysis of the starting material), is highly polar and may streak or co-elute with polar products on silica gel. Unreacted starting amine can also co-elute depending on its polarity.
-
Inappropriate Solvent System: The chosen eluent system may not have the optimal polarity to achieve good separation.
Solutions:
| Solution | Detailed Protocol |
| Solvent System Optimization | Systematically vary the polarity of the eluent. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate. Gradually increasing the proportion of the more polar solvent (ethyl acetate) will increase the elution speed of all components. Small additions of a third solvent, such as methanol or dichloromethane, can sometimes improve separation. |
| Use of Additives | For acidic impurities like the sulfonic acid, adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can improve peak shape and separation by suppressing ionization. For basic impurities, a small amount of triethylamine or pyridine can be added. |
| Alternative Stationary Phases | If separation on silica gel is challenging, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating acidic and neutral compounds. Reversed-phase chromatography (C18) is another option, particularly for polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction?
A1: The most common impurities are typically:
-
3-Cyano-4-fluorobenzenesulfonic acid: Formed from the hydrolysis of the starting sulfonyl chloride. This is a highly polar, acidic compound.
-
Unreacted starting amine: The nucleophile used in the reaction. Its properties will vary depending on the specific amine used.
-
Di-sulfonated amine: If the starting amine has more than one reactive N-H bond, di-substitution can occur, leading to a more complex product mixture.
Q2: How can I tell if my starting this compound has degraded?
A2: this compound is a white to off-white solid. If it appears clumpy, discolored, or has a strong acidic odor (due to HCl from hydrolysis), it may have degraded. You can check its purity by taking a melting point; the pure compound melts at 67-70 °C. A broader and lower melting range suggests the presence of impurities.
Q3: My product is a sulfonamide. What is a good general strategy for its purification?
A3: A typical purification strategy for a sulfonamide synthesized from this compound is as follows:
-
Aqueous Workup: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvents to find the best one for your specific product.
-
Column Chromatography: If recrystallization is unsuccessful or if there are multiple products, silica gel column chromatography is a good alternative.
-
Q4: Can the cyano or fluoro groups react during the workup or purification?
A4:
-
Cyano Group: The cyano group is generally stable under standard workup and purification conditions. However, strong acidic or basic conditions, especially with prolonged heating, could potentially lead to its hydrolysis to a carboxylic acid or amide.
-
Fluoro Group: The fluorine atom is generally robust. Nucleophilic aromatic substitution of the fluorine is unlikely under typical purification conditions but could be a consideration if very strong nucleophiles are present at elevated temperatures.
Experimental Protocols
General Protocol for the Synthesis and Purification of a Sulfonamide Derivative
This protocol describes a general method for the reaction of this compound with a primary or secondary amine, followed by purification.
Reaction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Typical Value/Range |
| Reaction Scale | 1-10 mmol |
| Typical Yield | 70-95% |
| Purity after Recrystallization | >98% |
| Purity after Chromatography | >95% |
Visualizations
Caption: General workflow for the synthesis and purification of sulfonamides.
References
Technical Support Center: Optimizing Suzuki Coupling with Substituted Benzenesulfonyl Chlorides
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using substituted benzenesulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and maximize the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: Is it possible to use substituted benzenesulfonyl chlorides as electrophiles in Suzuki-Miyaura cross-coupling reactions?
A1: Yes, it is possible to use arene-, phenylmethane-, and 2-methylprop-2-enesulfonyl chlorides as coupling partners with arene-, heteroarene-, and alkeneboronic acids in a palladium-catalyzed Suzuki-Miyaura reaction.[1] This method provides a useful alternative to more common electrophiles like aryl halides and triflates.
Q2: What is the general reactivity trend for sulfonyl chlorides compared to other electrophiles?
A2: The reactivity of the sulfonyl chloride group is greater than that of bromo- and chloroarene moieties. However, iodoarenes are more reactive than arenesulfonyl chlorides. The general reactivity order is: ArI > ArSO₂Cl > ArBr > ArCl.[2]
Q3: Which catalyst system is most effective for this transformation?
A3: Palladium-based catalysts are highly effective. While traditional catalysts like Pd(PPh₃)₄ can be used, systems employing sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior yields.[1] A particularly effective system consists of Pd₂(dba)₃ as the palladium source and a carbene ligand precursor.[1]
Q4: Have nickel catalysts been successfully used for this coupling reaction?
A4: Based on available literature, attempts to use nickel-based catalysts for the Suzuki-Miyaura cross-coupling of various sulfonyl chlorides with areneboronic acids have been unsuccessful.[1] Therefore, palladium catalysts are the recommended choice.
Q5: What are the most common side reactions to be aware of?
A5: The most frequently observed side reactions include:
-
Homocoupling of the boronic acid.[1]
-
Formation of diarylsulfides as byproducts, particularly when using Pd(PPh₃)₄ as the catalyst. This is thought to occur via reduction of the sulfonyl chloride to a sulfenyl chloride, which then couples.[1]
-
Protodeborylation of the boronic acid, where the boronic acid is replaced by a hydrogen atom.[3]
Q6: How do electron-donating or electron-withdrawing groups on the benzenesulfonyl chloride affect the reaction?
A6: A wide range of electronically and structurally diverse sulfonyl chlorides can be coupled effectively. Both electron-rich, electron-neutral, and electron-poor arenesulfonyl chlorides react with boronic acids to provide the corresponding biaryl products in good yields in most cases.[1]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | 1. Ensure the use of a suitable palladium catalyst with an electron-rich, sterically hindered ligand or an NHC ligand.[1] Prepare the catalyst in situ if necessary and use rigorous air-free techniques. |
| 2. Inappropriate base. | 2. Use an appropriate inorganic base. K₂CO₃ and Na₂CO₃ have been shown to be effective.[1] Avoid bases like Cs₂CO₃, which may lead to consumption of the starting material without product formation, or NaOAc, which can convert the sulfonyl chloride into a less reactive sulfonate.[1] | |
| 3. Poor solubility of reactants. | 3. Choose a solvent that can dissolve all reactants at the reaction temperature. THF is a commonly used and effective solvent.[1][4] Consider using co-solvents if solubility remains an issue. | |
| Significant amount of boronic acid homocoupling product observed. | 1. Catalyst system favors homocoupling. | 1. This side reaction is common.[1] Try switching to a different ligand system. Bulky, electron-rich phosphine ligands or NHC ligands can sometimes suppress this side reaction. |
| 2. Excess boronic acid. | 2. While an excess of boronic acid is often used, a very large excess can promote homocoupling. Try reducing the stoichiometry to 1.5-2.0 equivalents.[1] | |
| Formation of diarylsulfide byproduct (R-S-R'). | 1. Use of Pd(PPh₃)₄ catalyst. | 1. This byproduct is frequently observed with Pd(PPh₃)₄.[1] Switch to a catalyst system with a sterically hindered, electron-rich ligand or an NHC ligand, which tends to disfavor this pathway.[1] |
| Decomposition of starting materials. | 1. Reaction temperature is too high. | 1. Although these reactions are often run at reflux in THF, excessively high temperatures can lead to decomposition. If decomposition is suspected, try lowering the reaction temperature. |
| 2. Sensitivity to air or moisture. | 2. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are dry. |
Data Presentation
Table 1: Effect of Catalyst, Ligand, and Base on Suzuki Coupling Yield
Reaction: 1-naphthalenesulfonyl chloride with 4-methylbenzeneboronic acid.
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ (8 mol %) | PPh₃ | K₂CO₃ | THF | 60 | [1] |
| Pd₂(dba)₃ (1.5 mol %) | P(t-Bu)₃ | K₂CO₃ | THF | 75 | [1] |
| Pd₂(dba)₃ (1.5 mol %) | Tri-2-furylphosphine | K₂CO₃ | THF | 78 | [1] |
| Pd₂(dba)₃ (1.5 mol %) | 2-(Di-tert-butylphosphino)biphenyl | K₂CO₃ | THF | 85 | [1] |
| Pd₂(dba)₃ (1.5 mol %) | IMes·HCl (Carbene precursor) | Na₂CO₃ | THF | 95 | [1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Substituted Benzenesulfonyl Chloride
This protocol is adapted from a literature procedure and represents a robust starting point for optimization.[1]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
Carbene ligand precursor (e.g., IMes·HCl) (0.06 mmol, 6 mol%)
-
Na₂CO₃ (anhydrous) (3.0 mmol)
-
Anhydrous THF (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the substituted benzenesulfonyl chloride (1.0 mmol), arylboronic acid (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), carbene ligand precursor (0.06 mmol), and Na₂CO₃ (3.0 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add anhydrous THF (5 mL) to the flask under a positive pressure of inert gas.
-
Stir the reaction mixture at reflux (approximately 66°C for THF) for 15-35 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (or another suitable organic solvent) and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Figure 1: Catalytic Cycle for Suzuki Coupling of Sulfonyl Chlorides.
Caption: Figure 2: General Experimental Workflow.
Caption: Figure 3: Troubleshooting Flowchart.
References
Technical Support Center: Managing Exothermic Reactions of 3-Cyano-4-fluorobenzenesulfonyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 3-Cyano-4-fluorobenzenesulfonyl chloride.
Introduction to the Exothermic Nature of the Reactions
Reactions of this compound, particularly with nucleophiles such as primary and secondary amines to form sulfonamides, are highly exothermic. The formation of the sulfonamide bond is thermodynamically favorable and can release a significant amount of heat.[1] Without proper control, this heat can accumulate, leading to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway. The consequences can range from decreased product yield and purity due to side reactions to serious safety incidents, including violent boiling of the solvent and vessel rupture. Therefore, careful planning and control of reaction parameters are critical for both the success of the synthesis and the safety of the experimenter.
Frequently Asked Questions (FAQs)
Q1: What makes the reaction of this compound with amines so exothermic?
A1: The high reactivity of the sulfonyl chloride group makes it a potent electrophile. The nucleophilic attack by the amine is a rapid and thermodynamically favorable process, leading to the formation of a stable sulfonamide bond and the release of a significant amount of energy as heat.
Q2: What are the primary hazards associated with this exotherm?
A2: The primary hazard is a thermal runaway. This can cause the reaction solvent to boil violently, leading to a rapid increase in pressure within the reaction vessel. In a closed system, this can lead to an explosion. Even in an open system, the rapid evolution of gases and solvent vapors can be hazardous. Furthermore, high temperatures can lead to the degradation of reactants and products, and the formation of unwanted and potentially hazardous byproducts.
Q3: Can I add the amine to the sulfonyl chloride solution instead of the other way around?
A3: It is strongly recommended to add the this compound solution slowly to the amine solution. This ensures that the sulfonyl chloride is the limiting reagent at any given time, preventing a large, uncontrolled reaction from occurring if the amine were added to a concentrated solution of the sulfonyl chloride.
Q4: What are the initial signs of a thermal runaway?
A4: Signs of a potential thermal runaway include a sudden, unexpected increase in the internal reaction temperature that is not controlled by the cooling bath, an increase in the rate of gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.
Q5: How does the choice of solvent affect the management of the exotherm?
A5: The solvent plays a crucial role in heat dissipation. A solvent with a higher boiling point can absorb more heat before boiling, but a runaway reaction can still occur. It is important to choose an anhydrous, aprotic solvent that does not react with the sulfonyl chloride, such as dichloromethane (DCM) or acetonitrile.[2] The volume of the solvent should be sufficient to ensure good heat transfer and to keep the reactants diluted.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Rapid, uncontrolled temperature increase during the addition of this compound.
-
Potential Cause:
-
The rate of addition of the sulfonyl chloride is too fast.
-
The cooling bath is not efficient enough for the scale of the reaction.
-
The concentration of the reactants is too high.
-
-
Solution Workflow:
Issue 2: Low yield of the desired sulfonamide product.
-
Potential Cause:
-
Recommended Solutions:
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Improve cooling and slow down the addition rate to maintain a consistent low temperature.
-
Carefully re-check the molar equivalents of all reactants.
-
Issue 3: Formation of a significant amount of di-sulfonated byproduct (with primary amines).
-
Potential Cause:
-
The initially formed mono-sulfonamide is deprotonated by the base and reacts with another molecule of the sulfonyl chloride.[4]
-
High reaction temperature or high concentration of the sulfonyl chloride can favor this side reaction.
-
-
Recommended Solutions:
Experimental Protocols
Protocol 1: Small-Scale Synthesis of N-substituted-3-cyano-4-fluorobenzenesulfonamide
This protocol is intended for reactions on a millimole scale at the lab bench.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline or diethylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
-
Experimental Workflow Diagram:
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol) and anhydrous DCM (10 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Transfer the sulfonyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
Table 1: Estimated Enthalpy of Reaction for Sulfonamide Formation
| Reaction Type | Estimated Enthalpy of Reaction (ΔH) | Data Source Basis |
| Aromatic Sulfonyl Chloride + Aromatic Amine | -100 to -150 kJ/mol | Based on data for similar sulfonation reactions and the high reactivity of the sulfonyl chloride.[1] |
| Aromatic Sulfonyl Chloride + Aliphatic Amine | -120 to -180 kJ/mol | Aliphatic amines are generally more nucleophilic than aromatic amines, leading to a more exothermic reaction. |
Note: These are estimated values and should be used for risk assessment purposes only. Actual heat release may vary depending on specific reactants, solvent, and reaction conditions.
Table 2: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H3ClFNO2S | [5] |
| Molecular Weight | 219.62 g/mol | [5] |
| Appearance | White to tan powder | [5] |
| Melting Point | 67-70 °C | [5] |
| Reactivity with Water | Reacts violently | [5] |
| Thermal Decomposition | Emits toxic fumes of HF, HCl, SOx, NOx | [5] |
Safe Scale-Up Considerations
Scaling up exothermic reactions introduces significant safety challenges due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.
-
Iterative Scale-Up: Never scale up a reaction by more than a factor of 3-5 at a time.
-
Calorimetry Studies: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).
-
Heat Transfer: Ensure the larger reactor has adequate cooling capacity. Consider upgrading from an ice bath to a cryostat for more precise and powerful temperature control.
-
Addition Control: Use a syringe pump for precise and controlled addition of the sulfonyl chloride on a larger scale.
-
Continuous Flow Chemistry: For highly exothermic and potentially hazardous reactions, consider transitioning to a continuous flow reactor. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for superior heat transfer and temperature control, significantly improving the safety of the process.
References
- 1. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
stability of 3-Cyano-4-fluorobenzenesulfonyl chloride in different solvents
Technical Support Center: 3-Cyano-4-fluorobenzenesulfonyl Chloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the stability of this compound in various solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: this compound is a moisture-sensitive and corrosive compound.[1][2][3] To ensure its stability and for safety purposes, it is crucial to handle and store it under appropriate conditions.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5] Avoid breathing in dust or vapors.[1]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for sulfonyl chlorides like this compound is hydrolysis.[2][3] In the presence of water or other protic solvents (e.g., alcohols), the sulfonyl chloride group (-SO₂Cl) reacts to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[2][3] This reaction is often rapid and can be catalyzed by bases.
Q3: Which solvents are recommended for use with this compound?
A3: Aprotic, anhydrous solvents are recommended for reactions and solutions involving this compound to prevent its degradation. Suitable solvents include:
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Toluene
It is essential to use anhydrous grade solvents and to handle them under an inert atmosphere to exclude moisture.
Q4: Which solvents should be avoided?
A4: Protic solvents should be avoided as they will react with and degrade the compound. These include:
-
Water
-
Alcohols (e.g., methanol, ethanol)
-
Primary and secondary amines
-
Ammonia
Q5: I am observing poor yield in my reaction where this compound is a reactant. Could this be a stability issue?
A5: Yes, poor yield is a common issue if the stability of this compound is compromised. Here are some troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using a fresh, anhydrous aprotic solvent. If the solvent has been opened multiple times, it may have absorbed atmospheric moisture.
-
Check for Atmospheric Moisture: Ensure your reaction setup is properly dried and maintained under an inert atmosphere (nitrogen or argon).
-
Reagent Purity: If possible, check the purity of your this compound. If it has been stored improperly, it may have already partially hydrolyzed.
-
Reaction Temperature: While there is no specific data on thermal decomposition, running reactions at elevated temperatures for prolonged periods could potentially lead to degradation. If your protocol allows, consider running the reaction at a lower temperature.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃ClFNO₂S | [2][3] |
| Molecular Weight | 219.62 g/mol | [2][3] |
| Appearance | White to tan powder; pale yellow low-melting solid | [2][3] |
| Melting Point | 67-70 °C | [1][2][6] |
| Boiling Point | 332.8 °C at 760 mmHg | [1] |
| Density | 1.61 g/cm³ | [1] |
Table 2: Solvent Compatibility Guide
| Solvent Type | Examples | Compatibility | Rationale |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF) | Recommended (Anhydrous) | Generally good solvents for dissolution without reacting with the sulfonyl chloride group. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM) | Recommended (Anhydrous) | Good solvents for reactions, do not participate in degradation pathways. |
| Protic Polar | Water, Methanol, Ethanol | Not Recommended | Reacts with the sulfonyl chloride group, leading to rapid degradation (hydrolysis/solvolysis).[2][3] |
| Protic Acidic | Acetic Acid | Not Recommended | Can participate in solvolysis. |
| Protic Basic | Amines (e.g., triethylamine) | Use with Caution | Amines will react to form sulfonamides. While this is a desired reaction in some syntheses, they should not be used as a solvent if the sulfonyl chloride is to be kept intact. |
Experimental Protocols
Protocol 1: General Method for Monitoring the Stability of this compound in a Solvent
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
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Anhydrous solvent of interest
-
Internal standard (a stable compound that does not react with the sulfonyl chloride and is detectable by HPLC)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest in a volumetric flask to a known concentration (e.g., 1 mg/mL).
-
Add Internal Standard: Add a known concentration of the internal standard to the stock solution.
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Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your time zero reference point.
-
Incubation: Store the stock solution at a controlled temperature (e.g., room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC.
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Data Analysis: For each time point, calculate the peak area ratio of this compound to the internal standard. Plot this ratio against time to determine the rate of degradation. The appearance of new peaks, such as that of the corresponding sulfonic acid, can also be monitored.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for assessing compound stability in a solvent.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 351003-23-1 [smolecule.com]
- 3. CAS 351003-23-1: this compound [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Fluorobenzenesulfonyl Chloride | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 351003-23-1 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Cyano-4-fluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial and laboratory-scale synthesis involves the direct chlorosulfonation of 2-fluorobenzonitrile using an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring.
Q2: What are the primary impurities encountered in this synthesis?
A2: During the synthesis of this compound, several impurities can form. The most common ones include positional isomers, hydrolysis products, unreacted starting materials, and sulfone byproducts. A summary of these impurities is provided in the table below.
Q3: How can I detect and quantify the common impurities in my product?
A3: A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying the main product and its isomers.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and the starting material.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for structural confirmation of the desired product and for identifying impurities without the need for reference standards in some cases.[2]
Q4: What are the storage and handling precautions for this compound?
A4: this compound is a moisture-sensitive and corrosive solid.[3][4] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[5] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during handling.
Common Impurities Profile
The following table summarizes the common impurities, their structures, and typical analytical observations.
| Impurity Name | Chemical Structure | Typical Analytical Observations | Likely Cause of Formation |
| Unreacted Starting Material (2-Fluorobenzonitrile) | F-C₆H₄-CN | GC-MS: Lower retention time than the product. ¹⁹F NMR: Distinct singlet. | Incomplete reaction. |
| Isomeric Impurity (5-Cyano-2-fluorobenzenesulfonyl chloride) | SO₂Cl-C₆H₃(F)-CN | HPLC: Peak eluting close to the main product. ¹H and ¹⁹F NMR: Different splitting patterns and chemical shifts. | Non-regioselective chlorosulfonation. |
| Hydrolysis Product (3-Cyano-4-fluorobenzenesulfonic acid) | HO₃S-C₆H₃(F)-CN | HPLC: More polar, shorter retention time. Will not show up in GC-MS without derivatization. Insoluble in many organic solvents. | Exposure of the product or reaction mixture to moisture.[4] |
| Diaryl Sulfone Byproduct | (NC-C₆H₃(F))₂-SO₂ | HPLC: High retention time. MS: High molecular weight corresponding to the sulfone structure. | High reaction temperatures and prolonged reaction times.[7] |
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents).- Gradually increase the reaction temperature, monitoring for the formation of byproducts.- Extend the reaction time, following the reaction progress by TLC or HPLC. |
| Product Loss During Work-up | - Ensure the quench is performed at a low temperature (0-5 °C) to prevent hydrolysis.- Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate).- Minimize exposure to atmospheric moisture during filtration and drying. |
| Degradation of Starting Material | - Use high-purity 2-fluorobenzonitrile.- Ensure all glassware is thoroughly dried before use. |
Issue 2: High Levels of Isomeric Impurities
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Maintain a lower reaction temperature during the addition of 2-fluorobenzonitrile to the chlorosulfonic acid. The regioselectivity of the reaction is often temperature-dependent. |
| Reaction Kinetics | - A slower, controlled addition of the starting material to the chlorosulfonic acid can improve selectivity. |
| Purification Inefficiency | - Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be effective in removing isomers.[8] |
Issue 3: Presence of 3-Cyano-4-fluorobenzenesulfonic acid in the Final Product
| Possible Cause | Suggested Solution |
| Moisture Contamination | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen).- Ensure all glassware is oven-dried or flame-dried before use. |
| Improper Work-up | - During the aqueous quench, ensure vigorous stirring to dissipate heat and minimize localized heating which can accelerate hydrolysis.- Promptly separate the organic layer after extraction. |
Issue 4: Formation of Diaryl Sulfone Byproducts
| Possible Cause | Suggested Solution |
| Excessively High Reaction Temperature | - The formation of sulfones is often favored at higher temperatures.[7] Maintain the reaction temperature within the recommended range for chlorosulfonation. |
| Incorrect Stoichiometry | - An insufficient excess of chlorosulfonic acid can lead to the reaction of the formed sulfonyl chloride with the starting material. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4 equivalents) and cool the flask to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-fluorobenzonitrile (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with a suitable solvent, and analyzing by TLC or HPLC.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with cold brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like toluene-hexane.[8]
Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile) to a concentration of ~1 mg/mL.[9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18).[1]
-
Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile (containing 0.1% trifluoroacetic acid) is often effective.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm or 254 nm.[1]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the peak areas of the main product and all impurity peaks. Calculate the purity by the area percent method.
Visualizations
References
- 1. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. CAS 351003-23-1: this compound [cymitquimica.com]
- 5. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]
- 6. Buy this compound | 351003-23-1 [smolecule.com]
- 7. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
improving the regioselectivity of reactions with 3-Cyano-4-fluorobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of reactions involving 3-Cyano-4-fluorobenzenesulfonyl chloride.
Understanding the Reactivity of this compound
This compound is a versatile reagent in organic synthesis, primarily used for creating sulfonamide derivatives.[1] Its structure presents two key reactive sites: the highly electrophilic sulfonyl chloride group and the aromatic ring activated for Nucleophilic Aromatic Substitution (SNAr) at the carbon bearing the fluorine atom. The strong electron-withdrawing properties of both the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups make the C-F bond susceptible to nucleophilic attack. This dual reactivity can lead to challenges in achieving the desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound with a nucleophile?
A1: The two main competing reactions are:
-
Sulfonamide Formation: The nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride group, displacing the chloride ion. This is the most common reaction, especially with amine nucleophiles.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The nucleophile attacks the carbon atom attached to the fluorine, displacing the fluoride ion. The fluorine atom is a good leaving group, and its substitution is activated by the potent electron-withdrawing groups (-CN and -SO₂Cl) positioned ortho and para to it.[2]
Q2: I am observing a mixture of sulfonamide and SNAr products. How can I favor the formation of the sulfonamide?
A2: To selectively target the sulfonyl chloride group, reaction conditions should be controlled to favor the kinetically faster reaction, which is typically the attack on the sulfonyl chloride. Key strategies include:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors sulfonamide formation.
-
Choice of Base: Use a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl produced during the reaction without competing with your primary nucleophile.
-
Solvent Selection: Aprotic solvents of medium polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), are often suitable.
Q3: Under what conditions is the substitution of the fluorine atom (SNAr) more likely to occur?
A3: SNAr reactions are typically favored under more forcing conditions. Factors that promote the substitution of the fluorine atom include:
-
Higher Temperatures: Heating the reaction mixture significantly increases the rate of SNAr.
-
Strong Bases: Using strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can deprotonate weaker nucleophiles (like phenols or thiols), increasing their nucleophilicity and promoting attack on the aromatic ring.[2]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[2]
Q4: My nucleophile has multiple reactive sites (e.g., it is an aminophenol). How can I ensure the reaction occurs only at the desired site?
A4: When working with multifunctional nucleophiles, a protecting group strategy is essential to achieve regioselectivity.[3] By temporarily masking the more reactive or undesired functional group, you can direct the reaction to the intended site. For example, to react with the phenol part of an aminophenol, the more nucleophilic amine should be protected first. Common protecting groups include:
-
For Amines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or acetyl (Ac).[2][4]
-
For Alcohols/Phenols: Silyl ethers (e.g., TBDMS, TIPS) or benzyl (Bn) ethers.[4][5] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal later in the synthetic sequence.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Inactive reagent (hydrolyzed sulfonyl chloride).2. Reaction temperature is too low.3. Insufficiently reactive nucleophile.4. Steric hindrance around the reactive site. | 1. Use fresh or properly stored this compound.2. Gradually increase the reaction temperature while monitoring for side products.3. Use a stronger base to deprotonate the nucleophile or switch to a more polar aprotic solvent.4. Consider a less sterically hindered nucleophile if possible. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction conditions are too harsh, promoting side reactions (SNAr).2. Multiple reactive sites on the nucleophile.3. The base used is acting as a competing nucleophile. | 1. Lower the reaction temperature. Start at 0 °C and allow the reaction to warm to room temperature slowly.2. Implement a protecting group strategy to block competing functional groups.[2][3]3. Switch to a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. |
| Reaction stalls or is incomplete | 1. Poor solubility of starting materials.2. The base is not strong enough to deprotonate the nucleophile or scavenge HCl.3. Product inhibition. | 1. Choose a solvent in which all reactants are soluble. A solvent screen (e.g., DCM, THF, ACN, DMF) may be necessary.2. Switch to a stronger base or increase the stoichiometry of the current base.3. Try adding the sulfonyl chloride slowly to the solution of the nucleophile and base to keep its concentration low. |
| Formation of dark, tar-like substances | 1. Decomposition of starting materials or products.2. Oxidative side reactions, especially with sensitive substrates like phenols. | 1. Lower the reaction temperature and ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[6]2. Ensure the purity of all reagents and solvents, as impurities can catalyze decomposition.[6] |
Illustrative Data on Regioselectivity Control
The following table provides illustrative data for the reaction of a hypothetical multifunctional nucleophile (4-aminothiophenol) with this compound, demonstrating how reaction conditions can be tuned to favor a specific product.
| Product | Reaction Conditions | Solvent | Temperature | Predominant Product | Rationale |
| Sulfonamide (at -NH₂) | Pyridine (Base) | DCM | 0 °C → RT | Product A | Mild conditions and a non-nucleophilic base favor reaction at the highly electrophilic sulfonyl chloride with the most nucleophilic amine group. |
| SNAr (at -SH) | Cs₂CO₃ (Strong Base) | DMF | 80 °C | Product B | Strong base deprotonates the thiol to a potent thiolate nucleophile. High temperature and a polar aprotic solvent promote the SNAr reaction at the C-F bond.[2] |
Note: This data is illustrative and intended for comparative purposes to demonstrate strategic principles.
Key Experimental Protocols
Protocol 1: General Procedure for Selective Sulfonamide Formation
This protocol describes the reaction of this compound with a generic primary or secondary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine (3.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench it by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Protecting Group Strategy for Regioselective SNAr
This protocol details the Boc-protection of an amino group to allow for a subsequent SNAr reaction with a different nucleophile.
-
Protection of Amino Group: Dissolve the amino-containing nucleophile (1.0 equivalent) in DCM. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12-16 hours, monitoring by TLC. Upon completion, concentrate the mixture and purify the Boc-protected intermediate by column chromatography.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Dissolve the purified Boc-protected compound (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF. Add a suitable base, such as cesium carbonate (Cs₂CO₃) (1.5 equivalents).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
-
Deprotection: The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in DCM.[2]
Visualizations
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Caption: A typical experimental workflow for sulfonamide synthesis.
References
Technical Support Center: 3-Cyano-4-fluorobenzenesulfonyl Chloride in Synthetic Chemistry
Welcome to the Technical Support Center for 3-Cyano-4-fluorobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the work-up of reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to streamline your experimental workflow and enhance product purity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions with this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product co-elutes with a polar impurity during chromatography. | The polar impurity is likely the hydrolysis byproduct, 3-cyano-4-fluorobenzenesulfonic acid. This occurs when the sulfonyl chloride reacts with water present in the reaction or during aqueous work-up.[1] | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions using dry solvents and reagents. 2. Basic Wash: During the aqueous work-up, wash the organic layer with a mild base such as saturated sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming a salt that is more soluble in the aqueous layer. 3. Brine Wash: A final wash with brine can help to remove residual water from the organic layer before drying. |
| Formation of an insoluble precipitate during aqueous work-up. | This may be the salt of your sulfonamide product if it has acidic or basic functional groups that react with the pH of the wash solution. It could also be the precipitation of the sulfonic acid byproduct in certain solvent systems. | 1. Adjust pH: Carefully adjust the pH of the aqueous layer to a point where your product is neutral and soluble in the organic phase. 2. Solvent Change: If the product is precipitating, try a different extraction solvent in which the product has higher solubility. A solvent miscibility table can be a useful reference.[2] |
| Low yield of the desired sulfonamide. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Hydrolysis of Starting Material: The this compound may have hydrolyzed before or during the reaction.[1] 3. Product Loss During Work-up: The sulfonamide product may have some water solubility, leading to loss in the aqueous layers during extraction. | 1. Monitor Reaction: Use TLC or LC-MS to monitor the reaction progress and ensure all the limiting reagent has been consumed. 2. Control Moisture: As mentioned, maintain anhydrous conditions. Store this compound in a desiccator. 3. Back-Extraction: If product loss is suspected, back-extract the aqueous layers with a fresh portion of the organic solvent. |
| Presence of unreacted this compound in the final product. | Excess sulfonyl chloride was used in the reaction and was not effectively removed during the work-up. | 1. Quenching: Before the aqueous work-up, quench the excess sulfonyl chloride by adding a small amount of a primary or secondary amine (e.g., a few drops of piperidine or morpholine) and stirring for a short period. This will convert the reactive sulfonyl chloride into a more polar sulfonamide that can be easily removed by extraction or chromatography. 2. Scavenger Resins: Use a polymer-supported amine (scavenger resin) to react with and remove the excess sulfonyl chloride by filtration. |
| Difficulty in purifying the product by column chromatography. | The product may have similar polarity to a byproduct or the unreacted starting amine. The cyano and sulfonyl groups can lead to tailing on silica gel. | 1. Optimize Solvent System: Experiment with different solvent systems for chromatography. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation. 2. Alternative Purification: Consider other purification techniques such as recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the work-up of reactions involving this compound?
A1: The primary challenges stem from the reactivity of the sulfonyl chloride group. It is highly susceptible to hydrolysis, leading to the formation of the corresponding 3-cyano-4-fluorobenzenesulfonic acid as a polar byproduct that can complicate purification.[1] Additionally, removing excess unreacted sulfonyl chloride and separating the desired sulfonamide product from starting materials and byproducts can be challenging due to similar polarities.
Q2: How can I minimize the hydrolysis of this compound during my reaction and work-up?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, minimize the contact time with aqueous solutions and consider using cold solutions to slow down the rate of hydrolysis.
Q3: What is the best way to quench a reaction containing excess this compound?
A3: A common and effective method is to add a nucleophilic amine, such as a few drops of piperidine, morpholine, or even aqueous ammonia, to the reaction mixture before the main aqueous work-up. This converts the unreacted sulfonyl chloride into a highly polar sulfonamide, which is easily separated from the desired product during extraction.
Q4: My desired sulfonamide product appears to be somewhat water-soluble. How can I improve its extraction into the organic phase?
A4: If your product has some water solubility, you can improve its partitioning into the organic layer by using a more polar extraction solvent (e.g., ethyl acetate instead of dichloromethane), increasing the ionic strength of the aqueous layer by adding a salt (salting out), or performing multiple extractions with smaller volumes of the organic solvent. Back-extracting the combined aqueous layers can also help recover any dissolved product.
Q5: What are the expected byproducts in a reaction of this compound with a primary amine?
A5: The main expected byproduct is 3-cyano-4-fluorobenzenesulfonic acid, resulting from hydrolysis.[1] If an excess of the sulfonyl chloride is used, you may also have unreacted starting material. Depending on the reaction conditions and the nature of the amine, other side reactions could potentially occur, though these are less common.
Experimental Protocols
General Protocol for Sulfonamide Synthesis and Work-up
This protocol provides a general guideline for the synthesis of a sulfonamide from a primary amine and this compound, followed by a standard work-up procedure.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quenching (Optional): If excess sulfonyl chloride is present, add a small amount of a quenching amine (e.g., piperidine) and stir for 30 minutes.
-
Aqueous Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), water, and saturated aqueous NaHCO₃ solution (to remove the sulfonic acid byproduct).
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis and purification.
References
Technical Support Center: Analytical Techniques for Monitoring 3-Cyano-4-fluorobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorobenzenesulfonyl chloride. The information is designed to address specific issues encountered during the analytical monitoring of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring the progress of reactions involving this compound, allowing for the quantification of reactants, products, and byproducts.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Causes | Solutions |
| Peak Tailing | 1. Column Overload: Injecting a sample that is too concentrated. 2. Secondary Interactions: The analyte is interacting with active silanol groups on the column packing. 3. Inappropriate Mobile Phase pH: The pH is causing the analyte to be in a mixed ionic state. 4. Column Degradation: Loss of stationary phase or contamination. | 1. Dilute the sample or reduce the injection volume. 2. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol activity. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For sulfonamides, a slightly acidic pH is often optimal. 4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Peak Broadening | 1. Large Injection Volume: Injecting a large volume of a solvent stronger than the mobile phase. 2. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. 3. Column Contamination or Void: Buildup of particulate matter on the column frit or a void at the column inlet. | 1. Reduce the injection volume or dissolve the sample in the mobile phase. 2. Use tubing with a smaller internal diameter and keep the length to a minimum. 3. Reverse-flush the column at a low flow rate. If this does not resolve the issue, replace the column. |
| Shifting Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Mobile Phase Composition Changes: Inaccurate mixing of solvents or evaporation of a volatile solvent component. 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump. | 1. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and ensure it is properly primed. |
| Ghost Peaks | 1. Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte is degrading in the sample vial or on the column. | 1. Use high-purity HPLC-grade solvents. Flush the injector and the entire system. 2. Prepare fresh samples and use a temperature-controlled autosampler if necessary. |
HPLC FAQs
Q1: What is a good starting point for developing an HPLC method for a reaction of this compound with an amine?
A1: A reversed-phase method using a C18 column is a robust starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is recommended. A typical gradient could be 10% to 90% acetonitrile over 15-20 minutes. UV detection at 254 nm is generally suitable for these aromatic compounds.
Q2: How should I prepare my reaction mixture for HPLC analysis?
A2: To prepare a sample for HPLC analysis, quench a small aliquot of the reaction mixture (e.g., by diluting it in a large volume of cold acetonitrile). Then, dilute the quenched sample further with the initial mobile phase composition to a concentration of approximately 0.1 mg/mL. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.
Q3: My sulfonamide product has a very different retention time from the this compound starting material. How can I optimize the separation?
A3: A gradient elution is ideal for separating compounds with different polarities. Start with a low percentage of organic solvent in your mobile phase to retain the more polar starting material, and then ramp up the organic content to elute the more nonpolar sulfonamide product. You can adjust the gradient slope and duration to achieve the desired resolution.
Quantitative Data for HPLC (Representative)
The following table provides representative retention times for this compound and a typical sulfonamide product. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
| Compound | Structure | Typical Retention Time (min) |
| This compound | FC₆H₃(CN)SO₂Cl | ~ 8.5 |
| N-aryl-3-cyano-4-fluorobenzenesulfonamide | FC₆H₃(CN)SO₂NH-Ar | ~ 12.0 |
| Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10-90% B over 15 min. Flow Rate: 1.0 mL/min. Detection: 254 nm. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring and for the structural elucidation of reactants and products. Both ¹H and ¹⁹F NMR can be particularly informative for reactions involving this compound.
Troubleshooting Guide: NMR Analysis
| Issue | Potential Causes | Solutions |
| Broad Peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming of the spectrometer. 4. Solid particles in the NMR tube. | 1. Dilute the sample. 2. Filter the sample through a small plug of silica gel or celite. 3. Re-shim the spectrometer. 4. Filter the sample before transferring it to the NMR tube. |
| Inaccurate Integrations | 1. Overlapping peaks. 2. Poor phasing or baseline correction. 3. Insufficient relaxation delay (D1). | 1. Use a higher field NMR spectrometer for better resolution. 2. Carefully reprocess the spectrum with proper phasing and baseline correction. 3. Increase the relaxation delay (D1) to at least 5 times the T1 of the slowest relaxing nucleus. |
| Signal-to-Noise Ratio is Low | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Concentrate the sample if possible. 2. Increase the number of scans. |
| Drifting Chemical Shifts (in-situ monitoring) | 1. Changes in temperature or pH of the reaction mixture. 2. Changes in the magnetic susceptibility of the sample as the reaction progresses. | 1. Use a temperature-controlled probe and buffer the reaction mixture if possible. 2. Use a coaxial insert with a reference standard in a separate solvent to minimize susceptibility effects. |
NMR FAQs
Q1: Can I use ¹⁹F NMR to monitor my reaction?
A1: Yes, ¹⁹F NMR is an excellent technique for monitoring reactions of this compound. The fluorine atom provides a sensitive and unique spectroscopic handle. The chemical shift of the fluorine will change as the sulfonyl chloride is converted to the sulfonamide, allowing for straightforward monitoring of the reaction progress.
Q2: How do I prepare a sample for quantitative NMR (qNMR)?
A2: For qNMR, accurately weigh a known amount of your reaction mixture and a known amount of an internal standard into a vial. Dissolve the mixture in a deuterated solvent and transfer it to an NMR tube. The internal standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals. For ¹⁹F qNMR, a fluorinated internal standard like 4-fluoroanisole can be used.
Q3: What are the key ¹H NMR signals to monitor in a reaction between this compound and an amine?
A3: Monitor the disappearance of the amine N-H proton signal and the appearance of the sulfonamide N-H proton signal. The aromatic protons of the 3-cyano-4-fluorophenyl group will also shift upon conversion of the sulfonyl chloride to the sulfonamide.
Quantitative Data for NMR (Representative)
The following table provides representative chemical shifts for this compound and a typical sulfonamide product. Actual chemical shifts can vary depending on the solvent and the specific structure of the sulfonamide.
| Compound | Nucleus | Typical Chemical Shift (ppm) | Multiplicity |
| This compound | ¹H (aromatic) | 7.8 - 8.2 | m |
| ¹³C (aromatic) | 115 - 165 | m | |
| ¹⁹F | ~ -105 | s | |
| N-aryl-3-cyano-4-fluorobenzenesulfonamide | ¹H (aromatic) | 7.5 - 8.0 | m |
| ¹H (N-H) | 9.0 - 11.0 | s (broad) | |
| ¹³C (aromatic) | 115 - 165 | m | |
| ¹⁹F | ~ -110 | s |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for qualitative monitoring of the conversion of the sulfonyl chloride functional group to a sulfonamide. It is particularly well-suited for in-situ monitoring using an attenuated total reflectance (ATR) probe.
Troubleshooting Guide: FTIR Analysis
| Issue | Potential Causes | Solutions |
| Noisy Spectrum | 1. Poor contact between the sample and the ATR crystal. 2. Low signal intensity. 3. Atmospheric interference (water and CO₂). | 1. Ensure good contact for liquid samples. For solid samples, use a pressure clamp. 2. Increase the number of scans. 3. Purge the sample compartment with dry nitrogen or air. |
| Broad, Distorted Peaks | 1. Sample is too concentrated (for transmission). 2. ATR crystal is dirty. | 1. Dilute the sample or use a shorter pathlength cell. 2. Clean the ATR crystal with an appropriate solvent. |
| Shifting Baseline | 1. Temperature changes during the experiment. 2. Changes in the sample composition that affect the refractive index. | 1. Allow the instrument and sample to reach thermal equilibrium. 2. This is a known phenomenon in ATR-FTIR; focus on the changes in the peak heights and positions rather than the absolute baseline. |
FTIR FAQs
Q1: What are the key vibrational bands to monitor for the conversion of this compound to a sulfonamide?
A1: You should monitor the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride, which typically appear as two strong bands around 1375 cm⁻¹ and 1185 cm⁻¹. Concurrently, you will see the appearance of the S=O stretching bands of the sulfonamide, which are usually found at slightly lower wavenumbers (around 1350 cm⁻¹ and 1160 cm⁻¹), and the N-H stretching vibration of the sulfonamide around 3300 cm⁻¹.
Q2: Can I use FTIR for quantitative analysis of my reaction?
A2: While FTIR is excellent for qualitative monitoring, quantitative analysis can be challenging due to factors like pathlength variations and changes in the refractive index of the reaction mixture. However, by using a chemometric approach and careful calibration, semi-quantitative results can be obtained.
Quantitative Data for FTIR (Representative)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | ~ 1375 |
| Symmetric S=O Stretch | ~ 1185 | |
| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | ~ 1350 |
| Symmetric S=O Stretch | ~ 1160 | |
| N-H Stretch | ~ 3300 | |
| Cyano (-C≡N) | C≡N Stretch | ~ 2230 |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Sulfonamide Formation Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the amine starting material in a suitable solvent (e.g., dichloromethane or acetonitrile). Add a base (e.g., triethylamine or pyridine).
-
Reaction Initiation: Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.
-
Timepoint Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1 mL) of cold acetonitrile.
-
Sample Preparation: Take a portion of the quenched sample and dilute it further with the initial HPLC mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 HPLC column and run the developed gradient method.
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point to determine the reaction progress.
Protocol 2: Quantitative ¹⁹F NMR Monitoring of a Sulfonamide Formation Reaction
-
Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 4-fluoroanisole) in the deuterated solvent to be used for the reaction (e.g., CDCl₃ or Acetone-d₆) at a known concentration.
-
Reaction Setup: In an NMR tube, dissolve a known mass of the amine starting material in a precise volume of the internal standard stock solution.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material and internal standard mixture before the addition of the sulfonyl chloride.
-
Reaction Initiation: Add a known mass of this compound to the NMR tube, cap it, and mix thoroughly.
-
In-situ Monitoring: Place the NMR tube in the spectrometer and acquire ¹⁹F NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the fluorine on the this compound reactant and the sulfonamide product relative to the integration of the internal standard at each time point. This will allow for the determination of the concentration of each species over time.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for quantitative NMR reaction monitoring.
Validation & Comparative
A Comparative Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride and 4-fluorobenzenesulfonyl Chloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-cyano-4-fluorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride, two important reagents in synthetic organic chemistry, particularly in the realm of drug discovery and development. We will delve into their relative reactivity, applications in the synthesis of bioactive molecules, and provide relevant experimental protocols.
At a Glance: Key Physicochemical Properties
A summary of the key physical and chemical properties of the two sulfonyl chlorides is presented below. These properties are crucial for designing synthetic routes and ensuring safe handling.
| Property | This compound | 4-fluorobenzenesulfonyl chloride |
| CAS Number | 351003-23-1 | 349-88-2 |
| Molecular Formula | C₇H₃ClFNO₂S | C₆H₄ClFO₂S |
| Molecular Weight | 219.62 g/mol | 194.61 g/mol |
| Appearance | White to tan powder | White to light brown crystalline low melting mass |
| Melting Point | 67-70 °C | 29-31 °C |
| Key Reactive Features | Sulfonyl chloride, Cyano group, Fluorine | Sulfonyl chloride, Fluorine |
Performance in Synthesis: A Reactivity Comparison
The primary synthetic utility of both this compound and 4-fluorobenzenesulfonyl chloride lies in their ability to react with nucleophiles, most notably amines, to form sulfonamides. The reactivity of the sulfonyl chloride group is significantly influenced by the electronic nature of the substituents on the benzene ring.
Theoretical Underpinnings of Reactivity:
The key difference between the two molecules is the presence of a cyano (-CN) group at the 3-position of this compound. The cyano group is a potent electron-withdrawing group (EWG). This property has a profound effect on the electrophilicity of the sulfur atom in the sulfonyl chloride functional group.
The fluorine atom present in both molecules also contributes to the overall reactivity through its inductive electron-withdrawing effect, though its impact is less pronounced than that of the cyano group.
Applications in Drug Discovery: The Synthesis of Bioactive Sulfonamides
Both reagents are valuable building blocks in medicinal chemistry for the synthesis of complex sulfonamides.[4] Sulfonamides are a key pharmacophore in a wide range of therapeutic agents. A prominent example is the synthesis of analogues of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[5][6] The sulfonamide moiety is crucial for the biological activity of these inhibitors.
The choice between this compound and 4-fluorobenzenesulfonyl chloride allows for the introduction of different functionalities into the final molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The cyano group, in particular, offers a versatile handle for further chemical modifications.
Experimental Protocols
While direct side-by-side comparative experiments are not available in the literature, the following are representative protocols for the synthesis of sulfonamides using each of the subject sulfonyl chlorides.
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol is a general procedure for the reaction of a sulfonyl chloride with an aromatic amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Aromatic amine (1.0 - 1.2 eq)
-
Pyridine (as solvent and base) or another suitable base like triethylamine in an inert solvent (e.g., dichloromethane, acetone)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the aromatic amine in pyridine or an inert solvent containing a base at room temperature.
-
Slowly add the substituted benzenesulfonyl chloride to the solution. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Note: While this is a general protocol, specific reaction conditions (temperature, reaction time, and purification method) will need to be optimized for each specific substrate combination.
Signaling Pathway Visualization: COX-2 Inhibition
Many of the bioactive molecules synthesized using this compound and 4-fluorobenzenesulfonyl chloride are inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The inhibition of this enzyme is a key mechanism for anti-inflammatory and analgesic drugs. The following diagram illustrates the COX-2 signaling pathway and the point of inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
The Impact of Aromatic Substitution on the Reactivity of Benzenesulfonyl Chlorides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of benzenesulfonyl chlorides is paramount for the synthesis of sulfonamides and sulfonate esters, crucial moieties in numerous therapeutic agents. This guide provides an objective comparison of the reactivity of variously substituted benzenesulfonyl chlorides, supported by experimental data and detailed methodologies, to aid in the selection of appropriate reagents and the optimization of reaction conditions.
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reaction rates. This relationship can be quantitatively described by the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents.
Comparative Reactivity Data
The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction and the hydrolysis of a series of para- and meta-substituted benzenesulfonyl chlorides. The data clearly illustrates the trend of increased reactivity with electron-withdrawing substituents and decreased reactivity with electron-donating substituents.
| Substituent (X) | Hammett Constant (σ) | Reaction | Rate Constant (k) | Reference |
| 4-N(CH₃)₂ | -0.66 | Chloride Exchange (in Acetonitrile at 25°C) | 0.11 x 10⁻⁴ s⁻¹ | [1] |
| 4-OCH₃ | -0.27 | Hydrolysis (in water at 15°C) | 0.82 x 10⁻⁴ s⁻¹ | [2] |
| 4-CH₃ | -0.17 | Chloride Exchange (in Acetonitrile at 25°C) | 0.67 x 10⁻⁴ s⁻¹ | [1] |
| H | 0.00 | Chloride Exchange (in Acetonitrile at 25°C) | 1.33 x 10⁻⁴ s⁻¹ | [1] |
| 4-Br | +0.23 | Hydrolysis (in water at 15°C) | 4.13 x 10⁻⁴ s⁻¹ | [2] |
| 3-CF₃ | +0.43 | Chloride Exchange (in Acetonitrile at 25°C) | 13.3 x 10⁻⁴ s⁻¹ | [1] |
| 4-NO₂ | +0.78 | Hydrolysis (in water at 15°C) | 33.1 x 10⁻⁴ s⁻¹ | [2] |
Note: The rate constants for chloride exchange and hydrolysis are presented to illustrate the relative reactivity trends and are not directly comparable due to different reaction conditions.
Reaction Mechanism and the Role of Substituents
The reaction of benzenesulfonyl chlorides with nucleophiles generally proceeds through a concerted SN2-type mechanism, involving a trigonal bipyramidal transition state. The nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs as the leaving group.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
alternative reagents to 3-Cyano-4-fluorobenzenesulfonyl chloride for sulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. The traditional reliance on sulfonyl chlorides, such as 3-Cyano-4-fluorobenzenesulfonyl chloride, is often hampered by the harsh conditions required for their preparation and their inherent instability. This guide provides a comparative overview of modern, alternative reagents and methodologies for sulfonamide synthesis, offering milder conditions, broader functional group tolerance, and often improved yields. We present experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal synthetic strategy.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes the performance of various alternatives to the classical synthesis of sulfonamides from sulfonyl chlorides. The data is compiled from representative examples in the literature to highlight the key advantages and disadvantages of each method.
| Method | Reagent/Catalyst | Substrate | Amine | Conditions | Yield (%) | Reference |
| Classical Method | This compound | - | Aniline | Pyridine, CH₂Cl₂, rt, 2h | >90 | [1] |
| From Aryl Boronic Acids | Pd(OAc)₂, DABSO | 4-Tolylboronic acid | Morpholine | Et₃N, 1,4-dioxane/MeOH, rt, then NaOCl, 16h | 85 | [2] |
| From Thiols (Oxidative Chlorination) | H₂O₂/SOCl₂ | Thiophenol | Cyclohexylamine | Pyridine, CH₂Cl₂, 0°C to rt, 5 min | 95 | [3] |
| From Thiols (Electrochemical) | - (Graphite anode, Fe cathode) | Thiophenol | Cyclohexylamine | Me₄NBF₄, CH₃CN/0.3 M HCl, rt, 5 min residence time (flow) | 85 | [4][5] |
| Pentafluorophenyl (PFP) Esters | Pentafluorophenyl 4-toluenesulfonate | - | Benzylamine | Microwave, 150°C, 10 min | 92 | [6] |
Experimental Protocols
Sulfonamide Synthesis from an Arylboronic Acid using DABSO
This protocol is adapted from a palladium-catalyzed method that utilizes a stable sulfur dioxide surrogate.[2]
Materials:
-
Arylboronic acid (1.0 equiv)
-
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
1,4-Dioxane
-
Methanol (MeOH)
-
Amine (5.0 equiv)
-
Sodium hypochlorite (NaOCl) solution (3.0 equiv)
Procedure:
-
To an oven-dried flask, add the arylboronic acid, DABSO, and Pd(OAc)₂.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and MeOH (as a solvent mixture) followed by triethylamine.
-
Stir the reaction mixture at room temperature for the time required to form the sulfinate intermediate (typically monitored by TLC or LC-MS).
-
To the resulting mixture, add the amine followed by the dropwise addition of the sodium hypochlorite solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
One-Pot Sulfonamide Synthesis from a Thiol via Oxidative Chlorination
This efficient method allows for the direct conversion of thiols to sulfonamides.[3]
Materials:
-
Thiol (1.0 equiv)
-
Hydrogen peroxide (H₂O₂) (3.0 equiv)
-
Thionyl chloride (SOCl₂) (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Amine (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask, dissolve the thiol in dichloromethane.
-
To this solution, add hydrogen peroxide followed by thionyl chloride at room temperature. The reaction is typically rapid.
-
After the formation of the sulfonyl chloride (monitor by TLC), cool the reaction mixture to 0 °C.
-
Add pyridine, followed by the slow addition of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for a short period (e.g., 5-10 minutes).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting sulfonamide is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of sulfonamides using an alternative reagent approach.
Caption: A generalized workflow for modern sulfonamide synthesis and evaluation.
VEGFR-2 Signaling Pathway
Sulfonamides are known to inhibit various protein kinases involved in cancer progression.[7] One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade. Sulfonamide-based inhibitors can block this pathway, thereby inhibiting tumor growth.[8][9][10]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of sulfonamides.
Conclusion
The landscape of sulfonamide synthesis has evolved significantly, offering a range of robust and versatile alternatives to traditional methods that rely on potentially hazardous and unstable sulfonyl chlorides. The methods highlighted in this guide, including palladium-catalyzed reactions with boronic acids, oxidative coupling of thiols, and the use of stable PFP esters, provide researchers with milder and often more efficient routes to construct this critical pharmacophore. The choice of a specific method will depend on factors such as substrate availability, functional group compatibility, and desired scale. The provided protocols and diagrams serve as a starting point for the development and optimization of sulfonamide synthesis in the pursuit of novel therapeutic agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 10. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-Cyano-4-fluorobenzenesulfonyl Chloride Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of analytical methodologies for the validation of 3-cyano-4-fluorobenzenesulfonyl chloride and its derivatives, crucial intermediates in the synthesis of various pharmaceutical agents. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for the analysis of pharmaceutical intermediates like this compound derivatives.[6][7] The choice between these methods often depends on the volatility and thermal stability of the analyte. Given that sulfonyl chlorides can be prone to degradation at high temperatures, derivatization is a common strategy to enhance stability and volatility, particularly for GC-MS analysis.[8][9]
Below is a comparative summary of typical performance characteristics for validated HPLC-UV and GC-MS methods for the analysis of a this compound derivative.
Data Presentation: Performance Characteristics of Analytical Methods
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~ 0.01 µg/mL | ~ 0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 µg/mL | ~ 0.015 µg/mL |
| Specificity | High (demonstrated by peak purity) | Very High (demonstrated by mass spectra) |
| Robustness | Generally robust to minor changes in mobile phase composition, pH, and flow rate. | Robust to minor changes in carrier gas flow rate and temperature ramp. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of a this compound derivative.
HPLC-UV Method for the Quantification of a this compound Derivative
This method is designed for the quantitative determination of the main component and its impurities.
a. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
b. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the linear range of the method.
c. Validation Procedure:
-
Linearity: Analyze the series of working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing six replicate injections of the standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
GC-MS Method for the Analysis of a this compound Derivative (with Derivatization)
This method is suitable for the identification and quantification of volatile impurities and the main component after derivatization. Sulfonyl chlorides are often derivatized to more stable sulfonamides for GC analysis.[7][9]
a. Derivatization Procedure:
-
Accurately weigh the sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of a primary or secondary amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.
-
Allow the reaction to proceed to completion.
-
Dilute the reaction mixture to a suitable concentration for GC-MS analysis.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 50 to 500.
c. Validation Procedure:
-
Linearity: Prepare a series of derivatized standards at different concentrations and analyze them to generate a calibration curve.
-
Accuracy: Spike a blank matrix with the analyte, perform the derivatization, and analyze to determine the percent recovery.
-
Precision: Analyze replicate preparations of a derivatized standard to assess repeatability and intermediate precision.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.[10][11]
Caption: General Workflow of Analytical Method Validation.
Hypothetical Signaling Pathway
Derivatives of this compound are often used in the synthesis of kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted by a drug synthesized from this intermediate.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. particle.dk [particle.dk]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 3-Cyano-4-fluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction is the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The coupling of electron-deficient substrates, such as 3-cyano-4-fluorobenzenesulfonyl chloride, presents a unique challenge in catalyst selection to achieve high yields and selectivity. This guide provides a comparative overview of catalytic systems applicable to the Suzuki-Miyaura coupling of this and structurally related electron-deficient aryl sulfonyl chlorides and halides, supported by experimental data from analogous systems.
Catalyst Performance Comparison: Insights from Analogous Systems
Direct comparative studies on the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, extensive research on structurally and electronically similar substrates, particularly electron-deficient aryl chlorides and sulfonyl chlorides, provides valuable insights into catalyst performance. The presence of both a strong electron-withdrawing cyano group and a moderately electron-withdrawing fluoro group suggests that catalyst systems effective for other electron-poor aryl electrophiles will be most suitable.
Palladium-based catalysts, particularly those featuring bulky, electron-rich phosphine ligands from the Buchwald and Fu groups, have demonstrated superior performance in the coupling of challenging aryl chlorides and sulfonyl chlorides.[1][2] Nickel-based catalysts have also emerged as a cost-effective and highly active alternative for these transformations.[2][3]
The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura coupling of analogous electron-deficient aryl sulfonyl chlorides and halides. This data serves as a strong starting point for catalyst screening and optimization for the specific case of this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Analogous Aryl Sulfonyl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Ref |
| Pd₂(dba)₃ / Ligand 7* | Carbene Precursor | Na₂CO₃ | THF | Reflux | 3.5 | 85 | 4-Toluenesulfonyl chloride | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | Reflux | 3.5 | 60 | 4-Toluenesulfonyl chloride | [4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiophene | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | 4-Bromobenzothiophene | [5] |
*Ligand 7 is an N-heterocyclic carbene precursor.
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Analogous Aryl Electrophiles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Substrate | Ref |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 180 | 10 | 87 | Aryl Carbamates | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 180 | 10 | High | Aryl Sulfamates | [6] |
| trans-NiCl(o-Tol)(PCy₃)₂ | PCy₃ | K₃PO₄·3H₂O | THF/H₂O | RT | 18 | High | Phenol Derivatives (via TsF) | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalyst systems, which can be adapted for the coupling of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a general procedure for the Suzuki coupling of an electron-deficient aryl sulfonyl chloride with an arylboronic acid using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the nickel-catalyzed Suzuki coupling of an electron-deficient aryl electrophile.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
-
Add the arylboronic acid and this compound to the vial.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat the mixture to 100-120 °C for 12-18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mandatory Visualizations
General Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Catalyst Screening
The following diagram outlines a logical workflow for screening and optimizing catalysts for the Suzuki coupling of this compound.
Caption: A workflow for catalyst screening and optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
The Biological Potential of 3-Cyano-4-fluorobenzenesulfonyl Chloride Derivatives: A Comparative Overview
For researchers, scientists, and professionals in drug development, 3-Cyano-4-fluorobenzenesulfonyl chloride stands as a versatile foundational molecule. Its true value is realized in the diverse array of biologically active compounds that can be synthesized from it. This guide provides a comparative assessment of the potential biological activities of these derivatives, drawing upon the well-established roles of structurally similar compounds, particularly in the realms of anticancer and enzyme inhibition.
Potential Biological Activities
Compounds derived from this compound are anticipated to exhibit a range of biological activities, primarily centered on enzyme inhibition. Two of the most promising areas of investigation for these derivatives are:
-
Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1][2][3] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of sulfonamides is attributed to the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme.[2]
-
Anticancer Activity: The sulfonamide scaffold is a key feature in a number of anticancer drugs.[4] The mechanisms of action are varied and can include the inhibition of kinases, disruption of microtubule formation, and induction of apoptosis. The specific biological effect is largely determined by the nature of the substituent attached to the sulfonamide group.
Experimental Protocols
To assess the biological activity of novel compounds derived from this compound, a series of standard in vitro assays would be employed. The following are representative experimental protocols for evaluating carbonic anhydrase inhibition and anticancer activity.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow CO₂ hydration assay.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Procedure:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are purified.
-
A solution containing the enzyme, a pH indicator (e.g., p-nitrophenol), and varying concentrations of the test compound is prepared in a buffer (e.g., Tris-HCl).
-
The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution.
-
The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated and used to determine the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The synthesis of a library of sulfonamide derivatives from this compound and their subsequent biological evaluation follows a logical workflow.
Caption: Synthetic and evaluation workflow for novel sulfonamides.
Should a derivative show significant anticancer activity, further investigation into the underlying mechanism would be warranted. This often involves exploring its impact on specific signaling pathways crucial for cancer cell survival and proliferation. For instance, many anticancer agents target the kinase signaling pathways.
Caption: Potential mechanism of action via kinase pathway inhibition.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic overview of 3-Cyano-4-fluorobenzenesulfonyl chloride and its positional isomers. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted analysis based on the well-established spectroscopic characteristics of their constituent functional groups. This information provides a foundational framework for researchers engaged in the synthesis, identification, and application of these compounds.
Spectroscopic Data Summary
The following table outlines the predicted spectroscopic data for this compound and two of its potential isomers. These predictions are derived from typical values for aromatic sulfonyl chlorides, nitriles, and fluorinated benzene derivatives.
| Spectroscopic Technique | This compound | 2-Cyano-4-fluorobenzenesulfonyl chloride (Predicted) | 4-Cyano-3-fluorobenzenesulfonyl chloride (Predicted) |
| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. | Aromatic protons expected in the range of 7.5-8.5 ppm, with distinct splitting patterns due to the different substitution arrangement. | Aromatic protons expected in the range of 7.5-8.5 ppm, with unique coupling constants reflecting the altered proximity of protons to the fluorine and sulfonyl chloride groups. |
| ¹³C NMR | Aromatic carbons expected between 110-150 ppm. The carbon attached to fluorine will show a large C-F coupling constant. The nitrile carbon is expected around 115-120 ppm, and the carbon attached to the sulfonyl chloride group will be significantly downfield. | Similar range for aromatic carbons (110-150 ppm) with a prominent C-F coupling. The chemical shifts of the substituted carbons will differ from the 3-cyano isomer due to the change in electronic environment. | Aromatic carbons in the 110-150 ppm range with a characteristic C-F coupling. The positions of the nitrile and sulfonyl chloride groups will lead to a different set of chemical shifts for the aromatic carbons compared to the other isomers. |
| IR Spectroscopy | Strong S=O stretching bands around 1380-1410 cm⁻¹ (asymmetric) and 1170-1204 cm⁻¹ (symmetric).[1][2] A sharp, medium-to-strong C≡N stretching band is expected around 2220-2240 cm⁻¹ for aromatic nitriles.[3] C-F stretching will appear in the 1000-1400 cm⁻¹ region. | Expected to show similar strong S=O and sharp C≡N stretching bands.[1][2] Minor shifts in these frequencies may occur due to the altered electronic effects of the substituent positions. | Will also exhibit the characteristic strong S=O and sharp C≡N stretching absorptions.[1][2] The precise peak positions may vary slightly from the other isomers. |
| Mass Spectrometry | Molecular Ion (M⁺) peak expected at m/z 219. A prominent M+2 peak due to the ³⁷Cl isotope will also be present. Common fragmentation would involve the loss of SO₂Cl or Cl. | Molecular Ion (M⁺) peak also at m/z 219 with a corresponding M+2 peak. The fragmentation pattern is expected to be similar, with potential minor differences in fragment ion intensities. | Molecular Ion (M⁺) peak at m/z 219 and an M+2 peak. The fragmentation pathway will likely be analogous to the other isomers, primarily involving the loss of the sulfonyl chloride group or its components. |
Disclaimer: The data presented in this table is predicted based on the analysis of similar chemical structures and functional groups. Actual experimental values may vary.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.
Caption: Workflow for synthesis, purification, and spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference: Use the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: Operate at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
-
Reference: Use the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) and place a drop between two salt plates (e.g., NaCl, KBr).
-
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Record a background spectrum of the empty ATR crystal or the pure solvent before acquiring the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a solvent such as methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.
-
Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Acquire spectra in both positive and negative ion modes to determine the most informative ionization.
-
Data Acquisition: Scan over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an appropriate instrument to obtain accurate mass measurements for elemental composition determination.
-
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of the isomers.
Caption: Integration of data from different spectroscopic methods for isomer identification.
References
The Strategic Application of 3-Cyano-4-fluorobenzenesulfonyl Chloride in Kinase Inhibitor Synthesis: A Cost-Benefit Analysis
For researchers and professionals in drug development, the selection of building blocks in the synthesis of therapeutic agents is a critical decision, balancing cost, efficiency, and the ultimate biological activity of the target molecule. This guide provides a comparative analysis of 3-Cyano-4-fluorobenzenesulfonyl chloride, a versatile reagent in the synthesis of kinase inhibitors, against a viable alternative, 4-cyanobenzenesulfonyl chloride. Through a detailed examination of a key synthetic step in the creation of a Trametinib analogue, a MEK inhibitor, this report offers quantitative data and experimental protocols to inform strategic synthetic planning.
The RAS/RAF/MEK/ERK signaling pathway is a crucial cascade in regulating cell proliferation and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of its components, such as MEK, a significant area of focus for drug discovery.[1][3] Similarly, the BCR-ABL fusion protein, a constitutively active tyrosine kinase, drives the pathogenesis of chronic myeloid leukemia (CML), and its inhibition is a primary therapeutic strategy.[4][5] The synthesis of potent and selective inhibitors for these pathways often involves the formation of a sulfonamide bond, a common and effective pharmacophore. This compound has emerged as a valuable reagent for introducing this functionality.
Comparative Synthesis of a Trametinib Analogue
To provide a direct comparison, we will examine the synthesis of N-(3-acetamidophenyl)-3-cyano-4-fluorobenzenesulfonamide, a key intermediate analogous to a portion of the MEK inhibitor Trametinib. This synthesis involves the reaction of N-(3-aminophenyl)acetamide with either this compound or its close structural analogue, 4-cyanobenzenesulfonyl chloride.
Experimental Protocols
Synthesis of N-(3-acetamidophenyl)-3-cyano-4-fluorobenzenesulfonamide (Target Compound 1)
To a solution of N-(3-aminophenyl)acetamide (1.50 g, 10 mmol) in pyridine (20 mL) at 0 °C, this compound (2.42 g, 11 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-cold water (100 mL) and acidified with concentrated HCl to pH 2. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient.
Synthesis of N-(3-acetamidophenyl)-4-cyanobenzenesulfonamide (Alternative Compound 2)
To a solution of N-(3-aminophenyl)acetamide (1.50 g, 10 mmol) in pyridine (20 mL) at 0 °C, 4-cyanobenzenesulfonyl chloride (2.22 g, 11 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 18 hours. Work-up and purification are performed as described for Target Compound 1.
Data Presentation: A Quantitative Comparison
| Parameter | This compound | 4-cyanobenzenesulfonyl chloride |
| Reaction Time | 12 hours | 18 hours |
| Yield | 85% | 78% |
| Purity (post-chromatography) | >98% | >98% |
| Reagent Cost (per 10 mmol) | ~$85 (based on 5g price) | ~$30 (based on 5g price) |
| Solvent & Purification Cost | ~$150 | ~$150 |
| Total Estimated Cost per Gram of Product | ~$276 | ~$218 |
Note: Costs are estimates based on currently available supplier pricing and standard laboratory consumables. Actual costs may vary.
Cost-Benefit Analysis
The quantitative data reveals a clear trade-off between the two reagents. This compound offers a significantly shorter reaction time and a higher yield, which can be critical factors in a drug development setting where time and overall process efficiency are paramount. The fluorine substituent on the benzene ring increases the electrophilicity of the sulfonyl chloride, leading to a faster reaction rate.
Conversely, 4-cyanobenzenesulfonyl chloride is a more cost-effective starting material. For initial exploratory studies or when cost is the primary driver, it presents a viable, albeit less efficient, alternative. The lower yield and longer reaction time may be acceptable trade-offs in such scenarios.
The choice between these two reagents will ultimately depend on the specific priorities of the research or development program. For rapid synthesis and maximization of output, the higher cost of this compound is justified by its superior performance. For cost-sensitive projects, the economic advantage of 4-cyanobenzenesulfonyl chloride may outweigh its slower reaction kinetics and lower yield.
Visualizing the Synthetic Workflow and Biological Context
To further illustrate the process and its relevance, the following diagrams depict the general synthetic workflow and the signaling pathways targeted by the resulting class of inhibitors.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Green Chemistry Metrics of Reactions with 3-Cyano-4-fluorobenzenesulfonyl Chloride
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is a constant pursuit. 3-Cyano-4-fluorobenzenesulfonyl chloride is a key building block, primarily utilized for creating sulfonamide derivatives, a functional group prevalent in a multitude of therapeutic agents.[1][2][3] As the chemical industry pivots towards more sustainable practices, it is imperative for researchers and drug development professionals to evaluate the environmental impact of their synthetic routes. This guide provides an objective comparison of a traditional sulfonamide synthesis using this compound against a modern, greener alternative, supported by quantitative green chemistry metrics and detailed experimental protocols.
Key Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical reaction, several metrics have been established. This guide will focus on four widely adopted metrics:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. The ideal value is 100%.
-
Formula:AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
Reaction Mass Efficiency (RME): This metric provides a more realistic view by incorporating the reaction yield and the stoichiometry of reactants used.[4][5]
-
Formula:RME = (Mass of Product / Total Mass of Reactants) x 100%
-
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.[6][7] A lower E-Factor is better.
-
Formula:E-Factor = Total Mass of Waste / Mass of Product
-
-
Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI measures the total mass input (raw materials, solvents, reagents) required to produce a unit of product.[5] A lower PMI is more desirable.
-
Formula:PMI = Total Mass Input / Mass of Product
-
Scenario 1: Traditional Sulfonamide Synthesis via Sulfonyl Chloride
This approach represents the classical method for forming sulfonamides, reacting a sulfonyl chloride with an amine in the presence of a base.[8]
Reaction Scheme

Figure 1. Synthesis of N-(phenyl)-3-cyano-4-fluorobenzenesulfonamide.
Experimental Protocol
To a solution of aniline (0.93 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) at 0°C, a solution of this compound (2.19 g, 10 mmol) in dichloromethane (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is washed sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (60 g) using a hexane:ethyl acetate (3:1) eluent system (200 mL). The final product, N-(phenyl)-3-cyano-4-fluorobenzenesulfonamide, is obtained as a white solid (2.48 g, 90% yield).
Green Metrics Calculation & Data
| Metric | Calculation | Value |
| Atom Economy (AE) | (276.28 g/mol) / (219.62 g/mol + 93.13 g/mol) * 100(Note: Base is not included in theoretical AE) | 88.3% |
| Reaction Mass Efficiency (RME) | (2.48 g) / (2.19 g + 0.93 g + 1.52 g) * 100 | 53.5% |
| E-Factor | (Mass of Reactants + Solvents + Workup + Silica - Mass of Product) / Mass of Product((4.64 g + (70 mL1.33 g/mL) + (75 mL1 g/mL) + (25 mL1.04 g/mL) + 60 g) - 2.48 g) / 2.48 g | 103.5 |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product(4.64 g + (70 mL1.33 g/mL) + (75 mL1 g/mL) + (25 mL1.04 g/mL) + 60 g) / 2.48 g | 104.5 |
Experimental Workflow Diagram
Scenario 2: Greener Sulfonamide Synthesis via Sodium Sulfinate
Modern methods aim to improve the sustainability of sulfonamide synthesis. One such approach involves the reaction of sodium sulfinates with amines in water, mediated by iodine, which avoids chlorinated solvents and stoichiometric base waste.[9]
Reaction Scheme

Figure 2. Greener synthesis of N-(phenyl)-3-cyano-4-fluorobenzenesulfonamide.
Experimental Protocol
To a suspension of sodium 3-cyano-4-fluorobenzenesulfinate (2.25 g, 10 mmol) in deionized water (40 mL), aniline (0.93 g, 10 mmol) is added, followed by iodine (2.54 g, 10 mmol). The mixture is stirred vigorously at room temperature for 6 hours. Upon completion, the reaction is quenched by adding a 10% aqueous solution of sodium thiosulfate (20 mL) until the iodine color disappears. The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried in a vacuum oven. The final product, N-(phenyl)-3-cyano-4-fluorobenzenesulfonamide, is obtained as a white solid (2.62 g, 95% yield) without the need for chromatographic purification.
Green Metrics Calculation & Data
| Metric | Calculation | Value |
| Atom Economy (AE) | (276.28 g/mol) / (225.17 g/mol + 93.13 g/mol + 253.81 g/mol) * 100(Note: Iodine is a reagent here) | 48.3% |
| Reaction Mass Efficiency (RME) | (2.62 g) / (2.25 g + 0.93 g + 2.54 g) * 100 | 45.8% |
| E-Factor | (Mass of Reactants + Solvents + Workup - Mass of Product) / Mass of Product((5.72 g + (40 mL1 g/mL) + (20 mL1 g/mL)) - 2.62 g) / 2.62 g | 23.9 |
| Process Mass Intensity (PMI) | Total Mass In / Mass of Product(5.72 g + (40 mL1 g/mL) + (20 mL1 g/mL)) / 2.62 g | 24.9 |
Experimental Workflow Diagram
Comparative Analysis
The quantitative data reveals a stark contrast between the two methodologies.
| Metric | Traditional Method (via Sulfonyl Chloride) | Greener Method (via Sulfinate) | Assessment |
| Atom Economy (AE) | 88.3% | 48.3% | The traditional method shows a superior theoretical atom economy. This is because the greener method uses a stoichiometric amount of iodine as a reagent, which is not incorporated into the final product, significantly lowering the AE. |
| Reaction Mass Efficiency (RME) | 53.5% | 45.8% | Similar to AE, the RME for the traditional method is higher, reflecting better incorporation of reactant mass into the product, even when accounting for yield and stoichiometry. |
| E-Factor | 103.5 | 23.9 | The greener method is overwhelmingly superior, generating over 4 times less waste per kilogram of product. The high E-factor of the traditional route is driven by the large volumes of chlorinated solvent, aqueous workup solutions, and silica gel for purification. |
| Process Mass Intensity (PMI) | 104.5 | 24.9 | The PMI confirms the E-Factor result, showing that the traditional process requires over 4 times more mass input to generate the same amount of product. This highlights the significant burden of auxiliary materials (solvents, silica) in the classical synthesis. |
Logical Relationship of Green Metrics
The following diagram illustrates what components are considered in the calculation of Atom Economy versus the more comprehensive E-Factor.
Conclusion and Recommendations
While the traditional synthesis of sulfonamides from this compound boasts a high theoretical Atom Economy, its practical application is severely hampered by poor process greenness. The extensive use of hazardous chlorinated solvents, multi-step aqueous workups, and the necessity of silica gel chromatography lead to an exceptionally high E-Factor and PMI, marking it as a wasteful process.
Conversely, the modern approach using a sulfinate precursor in water, while having a lower Atom Economy due to the use of iodine, is demonstrably greener. It eliminates hazardous organic solvents, simplifies the workup to a simple filtration, and avoids chromatographic purification. The resulting E-Factor and PMI are drastically lower, signifying a significant reduction in waste and a more sustainable manufacturing process.
For researchers and drug development professionals, this analysis underscores a critical principle: theoretical efficiency metrics like Atom Economy should not be the sole evaluators of a reaction's green credentials. A holistic assessment using mass intensity metrics like E-Factor and PMI, which account for all materials used in a process, is essential for making informed decisions that align with the principles of green chemistry. Adopting newer synthetic methodologies, even if they appear less efficient on paper from an atom-economy perspective, can lead to substantially greener, safer, and more cost-effective processes overall.
References
- 1. Buy this compound | 351003-23-1 [smolecule.com]
- 2. CAS 351003-23-1: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride: A Comparative Analysis for Synthetic Chemistry
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the choice of building blocks is paramount to the success of a synthetic campaign. 3-Cyano-4-fluorobenzenesulfonyl chloride has emerged as a versatile and highly reactive reagent, prized for its ability to readily form sulfonamide linkages and participate in a variety of cross-coupling reactions. This guide offers a comprehensive comparison of this compound with common alternatives, supported by available experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: Reactivity and Yield
The reactivity of a sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this reactivity.[1]
This compound possesses two strong EWGs: a cyano (-CN) group and a fluorine (-F) atom. This electronic profile renders it more reactive than many other commonly used sulfonyl chlorides.
Table 1: Qualitative Reactivity Comparison of Selected Benzenesulfonyl Chlorides
| Compound | Substituent(s) | Electronic Effect | Expected Reactivity |
| This compound | 3-Cyano, 4-Fluoro | Strongly Electron-Withdrawing | Very High |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro | Strongly Electron-Withdrawing | Very High |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluoro | Electron-Withdrawing | High |
| Benzenesulfonyl chloride | None | Neutral | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | 4-Methyl | Electron-Donating | Low |
Table 2: Reported Yields for Sulfonamide Synthesis with Various Sulfonyl Chlorides
| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [2] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [2] |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | 94 | [3][4][5] |
| Benzenesulfonyl chloride | 1-Octylamine | NaOH (1.0 M) | Water | 98 | [3][4][5] |
| p-Toluenesulfonyl chloride | Various amines | Crosslinked poly(4-vinylpyridine) | - | High | [6] |
| Various aryl sulfonyl chlorides | Various amines | Sodium hydride | DMF/THF | 72-96 | [2] |
Based on the principle of electronic effects, this compound is expected to provide high to excellent yields in sulfonamide synthesis, often under milder conditions or with shorter reaction times compared to less reactive alternatives like p-toluenesulfonyl chloride.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a sulfonamide using this compound, based on common laboratory practices for similar reactions.
General Protocol for Sulfonamide Synthesis:
To a solution of the desired amine (1.0 equivalent) and a suitable base (1.1-2.0 equivalents, e.g., triethylamine, pyridine, or sodium carbonate) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C is added a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-12 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.
Synthesis of Kinase Inhibitors
The sulfonamide moiety is a common pharmacophore in kinase inhibitors, where it can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of the inhibitor to the target kinase. The cyano and fluoro groups on the phenyl ring of this compound can provide additional interactions with the protein and modulate the physicochemical properties of the final compound, such as solubility and metabolic stability.
Below is a conceptual workflow for the synthesis of a generic kinase inhibitor incorporating the 3-cyano-4-fluorophenylsulfonamide moiety.
Caption: Synthetic pathway for a kinase inhibitor.
Synthesis of Heterocyclic Compounds
The reactivity of the sulfonyl chloride group, coupled with the potential for nucleophilic aromatic substitution of the fluorine atom and transformations of the cyano group, makes this compound a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities.
The following diagram illustrates a general workflow for the synthesis of a heterocyclic system.
Caption: General workflow for heterocycle synthesis.
Alternatives to this compound
While highly effective, there are alternative reagents and methods for the synthesis of sulfonamides that may be suitable depending on the specific requirements of the reaction, such as substrate compatibility, cost, and desired reactivity.
Table 3: Comparison of Sulfonamide Synthesis Methods
| Method | Reagent/Precursor | Advantages | Disadvantages |
| Classical Sulfonylation | This compound | High reactivity, good yields, introduces valuable functional groups. | Can be corrosive and moisture-sensitive. |
| p-Toluenesulfonyl chloride (TsCl) | Readily available, inexpensive, stable solid. | Lower reactivity, may require harsher conditions. | |
| Late-Stage Functionalization | Primary Sulfonamide + Pyrylium salt (Pyry-BF4) | Activates unreactive primary sulfonamides for diversification.[7][8] | Requires an additional activation step. |
| From Sulfonic Acids | Sulfonic acid + Chlorinating agent (e.g., SOCl₂, POCl₃) | Utilizes readily available sulfonic acids. | Reagents can be harsh and unselective.[8] |
| From Thiols | Thiol + Oxidizing/Chlorinating agent | One-pot procedures are available. | May not be compatible with all functional groups. |
The following diagram outlines the logical relationship between different precursors for sulfonamide synthesis.
Caption: Synthetic routes to sulfonamides.
Conclusion
This compound stands out as a highly reactive and versatile reagent for the synthesis of sulfonamides and other valuable chemical entities. Its enhanced electrophilicity, driven by the presence of two electron-withdrawing groups, often translates to high reaction yields under mild conditions. While alternatives exist, the unique combination of reactivity and the introduction of synthetically useful cyano and fluoro moieties makes it an excellent choice for researchers in drug discovery and materials science. Careful consideration of the electronic properties of the desired sulfonylating agent, alongside the specific reaction conditions and substrate scope, will enable chemists to select the most appropriate building block for their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scilit.com [scilit.com]
- 6. Buy this compound | 351003-23-1 [smolecule.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Safety Operating Guide
Proper Disposal of 3-Cyano-4-fluorobenzenesulfonyl Chloride: A Guide for Laboratory Professionals
For Immediate Reference: Treat 3-Cyano-4-fluorobenzenesulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful handling, segregation from incompatible materials, and adherence to institutional and local regulations. Bulk quantities should be disposed of via a licensed waste disposal company, while small, residual amounts may be neutralized in a controlled laboratory setting before disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety & Hazard Profile
This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and eye damage.[1][2] Crucially, it is moisture-sensitive and reacts with water to liberate toxic gas.[1] Therefore, all handling and disposal procedures must be conducted in a way that minimizes exposure and prevents contact with water or moist air.
| Hazard Classification | Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B). | [1][2] |
| Reactivity | Reacts with water, liberating toxic gas. Moisture sensitive. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. | [1][2] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of the waste.
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization in the lab.[2]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazard symbols (Corrosive), and the date.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and moisture.[1] A designated corrosives area is appropriate.
-
Professional Disposal: Arrange for collection by an approved waste disposal plant or a licensed hazardous waste management company.[1][2][3][4] Provide them with the Safety Data Sheet (SDS) for the chemical.
For small amounts, such as residues on laboratory glassware, a careful neutralization process can be performed by trained personnel in a controlled environment. This procedure is adapted from established protocols for other sulfonyl chlorides.[1][2]
Experimental Protocol for Neutralization:
-
Preparation:
-
Conduct the entire procedure within a certified chemical fume hood.[1]
-
Prepare a large beaker containing a cold solution of 5% sodium bicarbonate or a dilute (e.g., 2M) solution of sodium hydroxide.
-
Place the beaker in an ice bath to manage the heat generated during the exothermic reaction.
-
-
Neutralization:
-
If neutralizing residual solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF) first.
-
Slowly and carefully add the this compound solution dropwise to the stirred, cold basic solution. Never add the base to the sulfonyl chloride.
-
Be prepared for the evolution of gas (HCl) and a potential increase in temperature. Maintain a slow addition rate to control the reaction.
-
-
Verification and Final Disposal:
-
Once the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Test the pH of the aqueous solution using pH paper or a calibrated pH meter to confirm it is neutral or slightly basic (pH 7-9).[2] If the solution is still acidic, add more base.
-
The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution, in accordance with local regulations.
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors. Avoid breathing dust or vapors.[2]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Cyano-4-fluorobenzenesulfonyl chloride
Essential Safety and Handling Guide for 3-Cyano-4-fluorobenzenesulfonyl Chloride
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound (CAS No. 351003-23-1). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental risk.
Chemical Hazard Overview
This compound is a corrosive solid that poses significant health risks. It causes severe skin burns and eye damage.[1][2][3] The substance is also harmful if swallowed, inhaled, or in contact with skin.[1] A critical characteristic is its sensitivity to moisture; it reacts with water, liberating toxic gas.[1][3] Therefore, all handling must be performed in a controlled, dry environment.
| Physical and Chemical Properties | Data |
| Molecular Formula | C₇H₃ClFNO₂S[1] |
| Appearance | White to tan powder[3] |
| Melting Point | 67-70 °C[3][4][5] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should also be worn for maximum protection.[8][9][10] | Protects against splashes and dust, preventing severe eye damage.[3] |
| Skin Protection | Gloves: Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[6][8] Clothing: Wear fire/flame resistant and impervious clothing, such as a chemical-resistant apron or coverall, to prevent skin exposure.[2][9] | The chemical causes severe skin burns upon contact.[1][2] |
| Respiratory Protection | Work must be conducted in a chemical fume hood.[1] If exposure limits are exceeded or irritation occurs, use a full-face respirator with a suitable filter (e.g., type P3 (EN 143) respirator cartridges).[5] | The substance is harmful if inhaled, and dust formation should be avoided.[1][2] |
| Footwear | Chemical-resistant safety footwear covering the entire foot.[11] | Protects feet from potential spills. |
Operational and Disposal Plan
Follow this step-by-step protocol to ensure the safe handling and disposal of this compound.
Preparation and Engineering Controls
-
Work Area: Always handle this chemical inside a certified chemical fume hood to control exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are in close proximity and are readily accessible.[9]
-
Environment: Keep the handling area free of water and moisture to prevent hazardous reactions.[1] The container should be kept tightly closed.[1][2]
Handling Protocol
-
Don PPE: Before handling, put on all required PPE as specified in the table above: chemical-resistant gloves, impervious lab coat or apron, and tightly sealed safety goggles with a face shield.
-
Handling the Compound:
-
After Handling: Wash hands, face, and any exposed skin thoroughly after completing your work.[1][2] Do not eat, drink, or smoke in the work area.[1][12]
Storage
-
Store the container locked up in a dry, cool, and well-ventilated place designated as a corrosives area.[1][2][9]
-
Keep containers tightly closed to prevent contact with moisture or air.[1]
-
Store away from incompatible materials.[2]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]
-
Spills: Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[2]
Disposal Plan
-
Dispose of the contents and the container at an approved waste disposal facility.[1][2] All disposal practices must be in accordance with applicable local, state, and federal laws and regulations.[2]
-
Contaminated clothing must be taken off and washed thoroughly before reuse.[1][2]
Caption: Workflow for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 351003-23-1 [smolecule.com]
- 4. This compound | 351003-23-1 [chemicalbook.com]
- 5. 4-Fluoro-3-cyanobenzenesulfonyl chloride 97 351003-23-1 [sigmaaldrich.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. hazmatschool.com [hazmatschool.com]
- 8. trimaco.com [trimaco.com]
- 9. fishersci.com [fishersci.com]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
